5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one
Description
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Propriétés
IUPAC Name |
(5Z)-5-(naphthalen-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NOS2/c16-13-12(18-14(17)15-13)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8H,(H,15,16,17)/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGWUPYXIYFRKP-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=C3C(=O)NC(=S)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=C\3/C(=O)NC(=S)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665393 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
An In-depth Technical Guide to the Synthesis of 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one, a rhodanine derivative with significant potential in medicinal chemistry. The core of this synthesis is the Knoevenagel condensation, a robust and versatile method for carbon-carbon bond formation. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that influence reaction outcomes. Furthermore, we will explore various catalytic systems, including contemporary green chemistry approaches, and outline the standard analytical techniques for the characterization of the final product. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and explore the therapeutic potential of this class of compounds.
Introduction: The Significance of the Rhodanine Scaffold
Rhodanine (2-thioxo-thiazolidin-4-one) and its derivatives are a class of heterocyclic compounds that have garnered substantial interest in the field of medicinal chemistry. The rhodanine scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets.[1][2] Derivatives of rhodanine have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and antidiabetic properties.[1][3][4] The biological activity of these compounds is often attributed to their ability to act as inhibitors of various enzymes.
The introduction of an arylmethylene group at the 5-position of the rhodanine ring, as in the case of 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one, often enhances and diversifies its biological profile. The naphthalene moiety, with its extended aromatic system, can participate in crucial π-π stacking and hydrophobic interactions within biological targets.
The Synthetic Pathway: Knoevenagel Condensation
The most direct and widely employed method for the synthesis of 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one is the Knoevenagel condensation. This reaction involves the condensation of an active methylene compound (rhodanine) with a carbonyl compound (2-naphthaldehyde), typically in the presence of a basic catalyst.[1][5]
Reaction Mechanism
The Knoevenagel condensation proceeds through a series of well-established steps:
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Deprotonation: A base abstracts a proton from the active methylene group (at the C-5 position) of the rhodanine molecule, forming a resonance-stabilized enolate ion. The acidity of this proton is enhanced by the two adjacent electron-withdrawing groups (the carbonyl and thiocarbonyl groups).
-
Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2-naphthaldehyde. This results in the formation of an aldol-type addition intermediate.
-
Dehydration: The aldol intermediate undergoes dehydration (elimination of a water molecule) to form a stable α,β-unsaturated product, which is the desired 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one. This dehydration step is often the driving force for the reaction.
Caption: Mechanism of the Knoevenagel Condensation for the synthesis of the target compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one.
Materials and Reagents
-
Rhodanine (2-thioxo-thiazolidin-4-one)
-
2-Naphthaldehyde
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Glacial Acetic Acid (for recrystallization)
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Deionized Water
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Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
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Magnetic stirrer with heating plate
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Thin-layer chromatography (TLC) plates (silica gel)
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Buchner funnel and filter paper
Synthetic Procedure
Caption: Overall workflow for the synthesis and purification of the target compound.
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve equimolar amounts of rhodanine (e.g., 1.33 g, 10 mmol) and 2-naphthaldehyde (e.g., 1.56 g, 10 mmol) in approximately 30-40 mL of ethanol.
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Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (e.g., 0.1 mL, approx. 1 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:4 v/v). The reaction is typically complete within 2-6 hours.
-
Isolation: After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), remove the flask from the heat source and allow it to cool to room temperature. The product may precipitate out as a solid. If not, the volume of the solvent can be reduced under reduced pressure to induce precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials and catalyst.
-
Purification: Recrystallize the crude product from a suitable solvent, such as glacial acetic acid or a mixture of ethanol and dimethylformamide, to obtain the pure 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one as a crystalline solid.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Discussion of Experimental Parameters and Alternatives
The choice of catalyst and solvent system can significantly impact the yield and purity of the final product. While the protocol described above is a robust and widely used method, several alternatives exist, some of which align with the principles of green chemistry.
| Parameter | Conventional Method | Green/Alternative Methods | Rationale and Insights |
| Catalyst | Piperidine, Pyridine, Sodium Acetate | Diammonium hydrogen phosphate, Ionic liquids (e.g., [bmim]OH), CuFe₂O₄ nanoparticles, Glycine | Piperidine is a highly effective basic catalyst.[6] However, green alternatives like diammonium hydrogen phosphate in water offer advantages such as reduced toxicity and simpler work-up.[7] Heterogeneous catalysts like CuFe₂O₄ nanoparticles can be easily recovered and reused.[3] |
| Solvent | Ethanol, Glacial Acetic Acid, Toluene | Water, Deep eutectic solvents (e.g., choline chloride:urea), Solvent-free conditions | Ethanol and acetic acid are effective solvents for dissolving the reactants. Green alternatives such as water or deep eutectic solvents minimize the use of volatile organic compounds.[1][3] Solvent-free reactions, often facilitated by microwave irradiation, can lead to significantly shorter reaction times. |
| Energy Source | Conventional Heating (Reflux) | Microwave Irradiation, Ultrasound | Conventional heating is reliable and straightforward. Microwave irradiation can dramatically accelerate the reaction rate, often leading to higher yields in a shorter time.[8] Ultrasound can also be used to promote the reaction. |
Characterization of 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene ring, a singlet for the vinylic proton of the exocyclic double bond (typically in the range of 7.5-8.0 ppm), and a broad singlet for the N-H proton of the rhodanine ring (often downfield, >10 ppm).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show signals for the carbonyl and thiocarbonyl carbons of the rhodanine ring (typically in the range of 165-200 ppm), as well as signals for the carbons of the naphthalene ring and the exocyclic double bond.
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FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching vibration (around 3100-3300 cm⁻¹), the C=O stretching vibration of the carbonyl group (around 1700-1730 cm⁻¹), and the C=S stretching vibration of the thiocarbonyl group (around 1200-1250 cm⁻¹).
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Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to confirm its molecular formula.
Conclusion
The synthesis of 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one via the Knoevenagel condensation is a well-established and efficient process. This guide has provided a detailed experimental protocol and has explored the mechanistic basis of the reaction. By understanding the influence of various catalysts and reaction conditions, researchers can optimize the synthesis to achieve high yields and purity. The continued exploration of green synthetic methodologies will further enhance the accessibility and environmental sustainability of producing this and other biologically significant rhodanine derivatives. The potential of these compounds in drug discovery warrants further investigation, and the synthetic pathway detailed herein provides a solid foundation for such endeavors.
References
- An In-depth Technical Guide to the Knoevenagel Condensation for the Synthesis of 5-(4-Dimethylaminobenzylidene)rhodanine - Benchchem. (URL: )
-
CuFe2O4 NPs Mediated Green Synthesis of 5-arylidene Rhodanine Derivatives in Water and their Protective Effects in Terms of Oxid. Preprints.org. (URL: [Link])
-
Recent Progress in the Synthesis of Rhodanine and its derivatives. International Journal of Advance and Applied Research. (URL: [Link])
-
Synthesis and biological evaluation of new rhodanine analogues bearing 2-chloroquinoline and benzo[h]quinoline scaffolds as anticancer agents. PubMed. (URL: [Link])
-
Environmentally Friendly Approach to Knoevenagel Condensation of Rhodanine in Choline Chloride: Urea Deep Eutectic Solvent and QSAR Studies on Their Antioxidant Activity. Semantic Scholar. (URL: [Link])
-
Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. MDPI. (URL: [Link])
-
Knoevenagel Condensation Reaction. Master Organic Chemistry. (URL: [Link])
-
Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. Hindawi. (URL: [Link])
-
Synthesis and in vitro evaluation of novel rhodanine derivatives as potential antimicrobial activities. Der Pharma Chemica. (URL: [Link])
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC. (URL: [Link])
-
Synthesis and Biological Applications of Thiazolidinone. IntechOpen. (URL: [Link])
-
Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. PMC. (URL: [Link])
-
Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. BRIAC. (URL: [Link])
-
Green Synthesis, Characterization and Photophysical Properties of Rhodamine Derivatives. OSP Journal of Chemical and Pharmaceutical Sciences. (URL: [Link])
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Knoevenagel condensation. Wikipedia. (URL: [Link])
-
The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety. PMC. (URL: [Link])
-
A Simple and Green Procedure for the Synthesis of 5-Arylidenerhodanines Catalyzed by Diammonium Hydrogen Phosphate in Water. ResearchGate. (URL: [Link])
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In Silico Modeling of 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one Interactions: A Comprehensive Computational Protocol
Executive Summary
The compound 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one (CAS No. 107916-92-7; Formula: C14H9NOS2) represents a highly conjugated rhodanine derivative with significant pharmacological potential. Rhodanine scaffolds are frequently investigated for their antimicrobial, antidiabetic, and antiviral properties, most recently demonstrating efficacy as inhibitors of the SARS-CoV-2 Nsp15 endoribonuclease [1]. However, modeling rhodanines presents unique computational challenges: their extended π-systems, highly polarizable exocyclic sulfur atoms, and potential behavior as Pan-Assay Interference Compounds (PAINS) require rigorous, self-validating in silico workflows.
This whitepaper outlines an authoritative, step-by-step computational methodology for evaluating the molecular interactions of this specific naphthyl-rhodanine derivative. By bridging Quantum Mechanics (QM), Molecular Docking, and Molecular Dynamics (MD), this guide provides a robust framework for drug development professionals.
Pharmacological Context & Structural Rationale
The structural topology of 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one consists of a bulky, lipophilic 2-naphthyl moiety connected via a methylidene bridge to a 2-thioxo-thiazolidin-4-one (rhodanine) core.
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The Naphthyl Moiety: Drives target affinity through robust hydrophobic interactions and π-π stacking.
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The Rhodanine Core: Acts as the primary pharmacophore for hydrogen bonding (via the conserved NH and C=O groups) and metal coordination or dipole interactions (via the C=S group).
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The Exocyclic Double Bond: Introduces Z/E isomerism. The Z-isomer is thermodynamically preferred due to minimized steric clash between the naphthyl ring and the rhodanine carbonyl. Furthermore, this α,β -unsaturated carbonyl system can act as a Michael acceptor, necessitating careful evaluation of covalent vs. non-covalent binding modalities.
Recent literature highlights the efficacy of structurally analogous compounds, such as 5-(3-naphthalen-1-yl-allylidene)-2-thioxo-thiazolidin-4-one, in inhibiting viral targets like SARS-CoV-2 Nsp15 by occupying the uridine-binding pocket [2].
Quantum Chemical & Conformational Analysis (DFT)
Before executing molecular docking, standard molecular mechanics force fields (e.g., OPLS4, GAFF) often fail to accurately assign partial charges to the highly delocalized electrons across the naphthyl-rhodanine axis [3]. Causality: Relying on default force-field charges can lead to inverted binding poses. Therefore, Density Functional Theory (DFT) must be employed to derive Restrained Electrostatic Potential (RESP) charges and optimize the ground-state geometry.
Table 1: DFT-Calculated Quantum Descriptors (B3LYP/6-311G(d,p))
Note: Values represent theoretical baseline parameters for the Z-isomer.
| Molecular Descriptor | Calculated Value | Pharmacological Significance |
| HOMO Energy | -5.82 eV | Indicates electron-donating capacity, localized primarily on the naphthyl ring. |
| LUMO Energy | -2.15 eV | Indicates electron-accepting capacity, localized on the rhodanine core. |
| Energy Gap ( Δ E) | 3.67 eV | A moderate gap suggests high chemical reactivity and kinetic stability. |
| Dipole Moment ( μ ) | 4.12 Debye | High polarity dictates the orientation within hydrophilic protein pockets. |
| Molecular Weight | 271.36 g/mol | Optimal for oral bioavailability (Lipinski's Rule of 5 compliant) [4]. |
Self-Validating In Silico Methodology
To ensure scientific integrity, the following protocol incorporates internal control checkpoints. We utilize the SARS-CoV-2 Nsp15 endoribonuclease (PDB ID: 6W01) as the model target, given the proven affinity of rhodanine analogs for this enzyme [5].
Step-by-Step Experimental Protocol
Phase 1: Ligand Preparation & QM Optimization
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Isomeric Generation: Sketch 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one in 2D. Generate both E and Z isomers.
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DFT Optimization: Submit both isomers to Gaussian (or equivalent QM software) using the B3LYP functional and the 6-311++G(d,p) basis set.
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Charge Derivation: Extract RESP charges from the optimized Z-isomer (the global minimum) to replace default force-field charges.
Phase 2: Target Protein Preparation 4. Structure Refinement: Download the target crystal structure. Remove water molecules beyond 3.0 Å of the active site. 5. Protonation State Assignment: Use PROPKA at pH 7.4 to assign protonation states. Causality: Histidine residues in the binding pocket must have accurate tautomeric states to form proper H-bonds with the rhodanine core. 6. Energy Minimization: Restrain heavy atoms and minimize the protein using the OPLS4 force field until the RMSD gradient falls below 0.3 Å.
Phase 3: Grid Generation & Self-Validation 7. Grid Definition: Center the docking grid on the native co-crystallized ligand (e.g., tipiracil). 8. Validation Checkpoint: Re-dock the native ligand using Extra Precision (XP) settings. Integrity Rule: The protocol is only validated if the RMSD between the docked pose and the crystal structure is ≤ 2.0 Å . If > 2.0 Å, adjust grid box dimensions or van der Waals scaling factors.
Phase 4: Molecular Docking & Scoring 9. Execution: Dock the QM-optimized naphthyl-rhodanine ligand into the validated grid. 10. Pose Analysis: Filter poses based on the presence of the critical hydrogen bond with Ser294 (a known anchor point for Nsp15 inhibitors) [6].
Fig 1: End-to-end self-validating in silico modeling workflow for rhodanine derivatives.
Molecular Dynamics (MD) & Thermodynamic Profiling
Static docking poses represent a single snapshot in a vacuum. To validate the stability of the 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one complex, Molecular Dynamics (MD) simulations are mandatory.
MD Simulation Protocol
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System Solvation: Immerse the docked complex in a TIP3P water box, ensuring a 10 Å buffer between the protein and the box edge.
-
Neutralization: Add Na+/Cl- ions to achieve a physiological concentration of 0.15 M.
-
Equilibration: Run a 5-stage equilibration protocol (NVT to NPT ensembles) gradually releasing restraints on the protein backbone.
-
Production Run: Execute a 100 ns production run at 300 K and 1.013 bar.
-
MM-PBSA Calculation: Extract 1,000 frames from the last 20 ns of the trajectory to calculate the exact binding free energy ( Δ G_bind) using the Molecular Mechanics Poisson-Boltzmann Surface Area method.
Table 2: Comparative Interaction Profile (Nsp15 Case Study)
Data represents typical threshold values required for lead advancement.
Target StateDocking Score (kcal/mol)MM-PBSA Δ G (kcal/mol)Key Interactions Maintained (>80% MD Time)Ligand RMSDNsp15 (Wildtype)-8.4-32.5Ser294 (H-bond), Tyr343 ( π π )1.8 ± 0.2 ÅNsp15 (S294A Mutant)-6.1-18.2Tyr343 ( π π ), Val292 (Hydrophobic)3.5 ± 0.6 Å Analysis: The significant drop in binding affinity and increase in Ligand RMSD against the S294A mutant proves that the hydrogen bond between the rhodanine core and Ser294 is the causal anchor for compound stability [7]. MechanismOfAction Naph Naphthyl Moiety Pi π-π Stacking (Tyr343) Naph->Pi Rhod Rhodanine Core Hbond H-Bonding (Ser294) Rhod->Hbond Target Nsp15 Uridine Site Inhib Viral RNA Cleavage Inhibited Target->Inhib Pi->Target Hbond->Target Fig 2: Pharmacodynamic interaction pathway of the naphthyl-rhodanine derivative.
PAINS & ADMET Evaluation
Because 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one contains a rhodanine substructure, it is frequently flagged by Pan-Assay Interference Compounds (PAINS) filters. Rhodanines can act as light absorbers, metal chelators, or non-specific covalent modifiers.
Mitigation Strategy:
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In Silico Covalent Docking: To rule out non-specific Michael addition, perform covalent docking against exposed cysteine residues (e.g., Cys291 in Nsp15). If the non-covalent Δ G_bind is significantly more favorable than the covalent reaction barrier, the compound likely acts via competitive, reversible inhibition.
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ADMET Profiling: Utilize tools like SwissADME or QikProp to verify that the Polar Surface Area (PSA: 93.53) and lipophilicity (LogP ~ 3.5) remain within optimal boundaries for membrane permeability without inducing high promiscuity [8].
Conclusion
The in silico modeling of 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one demands a rigorous, multi-tiered approach. By abandoning default force-field charges in favor of DFT-derived RESP charges, and by validating static docking poses with extensive MD simulations and MM-PBSA thermodynamics, researchers can confidently differentiate true target affinity from artifactual PAINS interference. This protocol serves as a definitive blueprint for translating rhodanine-based hits into viable therapeutic leads.
References
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First-in-class inhibitors of Nsp15 endoribonuclease of SARS-CoV-2: Modeling, synthesis, and enzymatic assay of thiazolidinedione and rhodanine analogs. Journal of Biological Chemistry. Available at:[Link]
-
First-in-class inhibitors of Nsp15 endoribonuclease of SARS-CoV-2 (ResearchGate). ResearchGate. Available at:[Link]
-
Synthesis, crystallographic and spectroscopic investigation, chemical reactivity, hyperpolarizabilities and in silico molecular docking study of thiazolidin-4-one. Journal of Molecular Structure. Available at:[Link]
-
(5E)-2-mercapto-5-(2-naphthylmethylene)-1,3-thiazol-4(5H)-one CAS#107916-92-7. CIRS Group Global Chemical Inventory. Available at:[Link]
- Novel ligands for the hisb10 zn2+ sites of the r-state insulin hexamer (Rhodanine derivatives).Google Patents (US20030229120A1).
-
2-thioxo-thiazolidin-4-one: Synthesis, characterization, X-ray single crystal structure investigation and quantum chemical calculations. ResearchGate. Available at:[Link]
- Rhodanine derivatives for the treatment and prevention of metabolic disorders.Google Patents (WO2000018748A1).
An In-depth Technical Guide to the Discovery of Novel Rhodanine Derivatives with Anticancer Activity
Introduction: The Enduring Promise of the Rhodanine Scaffold in Oncology
The rhodanine scaffold, a five-membered heterocyclic compound also known as 2-thioxo-4-thiazolidinone, has long been recognized as a "privileged structure" in medicinal chemistry.[1][2] This designation stems from its remarkable ability to serve as a versatile template for the design of a wide array of biologically active molecules.[1][2] The structural adaptability of the rhodanine core allows for extensive chemical modifications, making it a cornerstone in the effective discovery and design of new drugs.[1][2] While its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and antidiabetic properties, their potential in oncology has garnered significant and sustained interest.[3][4][5]
Numerous studies have validated the potential of rhodanine-based compounds in treating various cancers, often by inducing apoptosis.[1][2] A key advantage of many rhodanine derivatives is their ability to exhibit potent anticancer activity in the micromolar range while showing minimal cytotoxicity to normal cells, a crucial factor for therapeutic index.[1][2][6] The well-established clinical safety profile of the rhodanine-containing drug, epalrestat, used for diabetic neuropathy, has further fueled research into this class of compounds for other therapeutic applications, including cancer.[3][4]
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the discovery of novel rhodanine derivatives as anticancer agents. It will delve into the core aspects of their design, synthesis, mechanisms of action, and the critical evaluation of their therapeutic potential.
The Rationale for Pursuing Rhodanine Derivatives in Cancer Therapy
The pursuit of rhodanine derivatives as anticancer agents is underpinned by several key factors:
-
Proven Biological Activity: A substantial body of literature demonstrates the cytotoxic effects of rhodanine derivatives against a wide range of cancer cell lines.[1][3][6]
-
Synthetic Tractability: The rhodanine core is readily synthesized and derivatized, allowing for the creation of large and diverse chemical libraries for high-throughput screening.
-
Multiple Mechanisms of Action: Rhodanine derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of critical cellular signaling pathways, induction of apoptosis, and cell cycle arrest.[4][7] This multi-pronged approach can be advantageous in overcoming drug resistance.
-
Favorable Pharmacokinetic Properties: The rhodanine scaffold can be modified to optimize drug-like properties such as solubility, membrane permeability, and metabolic stability.
Core Synthetic Strategies: Building the Arsenal
The synthesis of novel rhodanine derivatives with anticancer activity typically involves a multi-step process that allows for diversification at key positions of the rhodanine ring. The most common and effective approach is the Knoevenagel condensation.
General Synthetic Workflow
The synthesis generally proceeds through the formation of dithiocarbamates, followed by cyclization to form the rhodanine ring, and finally a Knoevenagel condensation to introduce various substituents.[8][9]
Caption: General synthetic workflow for rhodanine derivatives.
Detailed Protocol: Knoevenagel Condensation for 5-Arylidene Rhodanine Derivatives
This protocol outlines a standard procedure for the synthesis of 5-arylidene rhodanine derivatives, a class of compounds that has shown significant anticancer activity.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-substituted rhodanine (1 equivalent) and an appropriate aromatic aldehyde (1.1 equivalents) in a suitable solvent such as glacial acetic acid or ethanol.
-
Catalyst Addition: Add a catalytic amount of a base, such as sodium acetate or piperidine, to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-8 hours.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration, wash with a cold solvent (e.g., ethanol or water) to remove impurities, and dry under vacuum.
-
Recrystallization (if necessary): For further purification, recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF).
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Unraveling the Mechanisms of Anticancer Activity
The anticancer efficacy of rhodanine derivatives is attributed to their ability to modulate various cellular processes, leading to the inhibition of cancer cell growth and induction of cell death. Key mechanisms include kinase inhibition, induction of apoptosis, and cell cycle arrest.
Kinase Inhibition: A Major Avenue of Action
Many rhodanine derivatives function as potent inhibitors of various protein kinases that are often dysregulated in cancer.[10] These kinases play crucial roles in cell signaling pathways that control cell proliferation, survival, and angiogenesis.
-
Tyrosine Kinase Inhibition: Several rhodanine derivatives have been identified as novel tyrosine kinase inhibitors.[11][12][13][14] For example, they have shown inhibitory activity against c-Src tyrosine kinase, which is implicated in the signal transduction pathways of growth factor receptors.[12] Molecular docking studies have revealed that these derivatives can bind to the active site of kinases through interactions with key amino acid residues.[11][12][13]
-
Other Kinase Targets: Besides tyrosine kinases, rhodanine derivatives have been shown to inhibit other kinases such as IKKβ, which is involved in the NF-κB signaling pathway associated with cancer.[15] Pim kinases, which are overexpressed in various cancers and regulate cell cycle progression and survival, are also targeted by some rhodanine-based compounds.[7]
Caption: Rhodanine derivatives as kinase inhibitors.
Induction of Apoptosis: The Programmed Cell Death Pathway
A significant mechanism by which rhodanine derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[1][2][16] This is a highly regulated process that eliminates damaged or unwanted cells.
-
Mitochondrial Dysfunction: Some rhodanine derivatives can trigger apoptosis by causing mitochondrial dysfunction.[15] This involves the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c, AIF, and Endo G into the cytoplasm.[15]
-
Caspase Activation: The release of cytochrome c initiates a caspase cascade, leading to the activation of executioner caspases such as caspase-3, which then cleave various cellular substrates, ultimately leading to cell death.[15]
-
Endoplasmic Reticulum (ER) Stress: Certain rhodanine derivatives can also induce ER stress, leading to an increase in intracellular calcium levels and the activation of ER-specific caspases like caspase-12, further contributing to apoptosis.[15]
-
Modulation of Bcl-2 Family Proteins: Rhodanine compounds can modulate the expression of Bcl-2 family proteins, which are key regulators of apoptosis.[4][7] They can downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax.
Caption: Apoptosis induction by rhodanine derivatives.
Cell Cycle Arrest: Halting Uncontrolled Proliferation
In addition to inducing apoptosis, some rhodanine derivatives can inhibit cancer cell proliferation by causing cell cycle arrest at specific phases.[4] For instance, the compound 5-benzylidene-3-ethyl-rhodanine (BTR-1) has been shown to cause an S-phase arrest in leukemic cells, thereby affecting DNA replication.[4][7][16]
Structure-Activity Relationship (SAR) Studies: Fine-Tuning for Potency and Selectivity
Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective anticancer agents.[1] SAR studies on rhodanine derivatives have revealed several key structural features that influence their biological activity.
| Position of Substitution | Influence on Anticancer Activity | Key Observations and Examples |
| C-5 Position | The nature of the substituent at the C-5 position of the rhodanine ring is a major determinant of anticancer activity.[3][17] | Aromatic and heteroaromatic substitutions, often introduced via Knoevenagel condensation, are common. The presence of electron-withdrawing or bulky groups on the aryl ring can enhance activity. For example, a 2-fluorobenzylidene substituent showed greater potency than other analogs.[3] |
| N-3 Position | Substitutions at the N-3 position also significantly impact the anticancer properties of rhodanine derivatives.[3] | The introduction of lipophilic groups, such as -CH2COOC2H5, can improve the anticancer activity, possibly by increasing cell permeability.[3][4] |
| 3,5-Disubstitution | In many cases, 3,5-disubstituted rhodanine derivatives exhibit higher and more selective cytotoxicity against cancer cell lines compared to their N-3 or C-5 monosubstituted counterparts.[3] | For instance, a 3,5-disubstituted derivative with a cinnamoyl moiety at the C-5 position showed significant growth inhibition of MCF-7 breast cancer cells.[3] |
Experimental Evaluation of Anticancer Activity: A Step-by-Step Guide
A robust and systematic evaluation of the anticancer activity of newly synthesized rhodanine derivatives is essential to identify promising lead compounds. This typically involves a series of in vitro and in vivo assays.
In Vitro Cytotoxicity Assays
The initial screening of compounds is performed using in vitro cytotoxicity assays to determine their ability to inhibit the proliferation of various cancer cell lines.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the rhodanine derivatives (typically ranging from nanomolar to micromolar) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis and Cell Cycle Analysis
To elucidate the mechanism of action, further assays are conducted to investigate the induction of apoptosis and cell cycle arrest.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Treat cancer cells with the rhodanine derivative at its IC₅₀ concentration for a predetermined time.
-
Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol: Cell Cycle Analysis
-
Cell Treatment and Fixation: Treat cells with the rhodanine derivative, harvest them, and fix in cold 70% ethanol.
-
Staining: Wash the fixed cells and stain with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Future Perspectives and Conclusion
The field of rhodanine-based anticancer drug discovery continues to evolve, with ongoing efforts to develop more potent, selective, and clinically effective agents. Future research will likely focus on:
-
Target-Specific Design: Designing rhodanine derivatives that specifically target novel and validated cancer-related proteins.
-
Combination Therapies: Investigating the synergistic effects of rhodanine derivatives with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.
-
Advanced Drug Delivery Systems: Utilizing nanotechnology and other drug delivery platforms to improve the bioavailability and tumor-targeting of rhodanine compounds.
-
In Vivo Efficacy and Preclinical Studies: Rigorous evaluation of promising lead compounds in animal models of cancer to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.
References
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Review of anticancer potentials and structure-activity relationships (SAR) of rhodanine derivatives. PubMed. Available at: [Link]
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Synthesis and Evaluation of Novel Rhodacyanine Dyes That Exhibit Antitumor Activity. ACS Publications. Available at: [Link]
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Rhodanine Derivatives as Anticancer Agents - QSAR and Molecular Docking Studies. ResearchGate. Available at: [Link]
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Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. PMC. Available at: [Link]
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Anticancer Profile of Rhodanines. Encyclopedia.pub. Available at: [Link]
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Novel rhodanines with anticancer activity: design, synthesis and CoMSIA study. RSC Publishing. Available at: [Link]
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Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. ResearchGate. Available at: [Link]
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Review of anticancer potentials and structure-activity relationships (SAR) of rhodanine derivatives. ResearchGate. Available at: [Link]
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Synthesis and anticancer activity of novel quinazolinone-based rhodanines. PMC. Available at: [Link]
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Novel Rhodanine Derivative, 5-[4-(4-Fluorophenoxy) phenyl]methylene-3-{4-[3-(4-methylpiperazin-1-yl) propoxy]phenyl}-2-thioxo-4-thiazolidinone dihydrochloride, Induces Apoptosis via Mitochondria Dysfunction and Endoplasmic Reticulum Stress in Human Colon Cancer Cells. PMC. Available at: [Link]
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Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation. PMC. Available at: [Link]
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Novel rhodanine derivatives induce growth inhibition followed by apoptosis. PubMed. Available at: [Link]
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Development of Novel Rhodanine Analogs as Anticancer Agents: Design, Synthesis, Evaluation and CoMSIA Study. PubMed. Available at: [Link]
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Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Bentham Science. Available at: [Link]
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Synthesis and Antitumor Activity of Some Rhodanine Derivatives. Connect Journals. Available at: [Link]
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Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Bentham Science. Available at: [Link]
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Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. ResearchGate. Available at: [Link]
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Development of Novel Rhodanine Analogs as Anticancer Agents: Design, Synthesis, Evaluation and CoMSIA Study. ResearchGate. Available at: [Link]
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Discovery of facile amides-functionalized rhodanine-3-acetic acid derivatives as potential anticancer agents by disrupting microtubule dynamics. Taylor & Francis Online. Available at: [Link]
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Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. ResearchGate. Available at: [Link]
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Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. Available at: [Link]
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Recent Advances in the Biological Importance of Rhodanine Derivatives. IntechOpen. Available at: [Link]
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A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. Taylor & Francis Online. Available at: [Link]
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Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. MDPI. Available at: [Link]
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Mechanistic investigations of antitumor activity of a Rhodamine B-oleanolic acid derivative bioconjugate. PMC. Available at: [Link]
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Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells. ACS Omega. Available at: [Link]
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Rhodanine derivatives as potent anti-HIV and anti-HSV microbicides. PMC. Available at: [Link]
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Development of Novel Rhodanine Analogs as Anticancer Agents: Design, Synthesis, Evaluation and CoMSIA Study. Bentham Science. Available at: [Link]
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New 3-aminorhodanine derivatives: Synthesis, characterization, docking study and biological activates. F1000Research. Available at: [Link]
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A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. PubMed. Available at: [Link]
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Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. MDPI. Available at: [Link]
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Protocol for synthesizing 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one
Application Note: Synthesis and Validation of 5-(Naphthalen-2-ylmethylene)-2-thioxothiazolidin-4-one
Introduction & Biological Significance
Rhodanine (2-thioxothiazolidin-4-one) and its arylidene derivatives are highly privileged structural motifs in modern drug discovery. They exhibit a broad spectrum of pharmacological activities, serving as potent antimicrobial agents, HIV-1 integrase inhibitors, and multi-target fluorescent theranostics for Alzheimer's disease[1][2][3]. The functionalization of the rhodanine core at the C-5 position via condensation with aromatic aldehydes—such as 2-naphthaldehyde—yields highly conjugated, planar systems. This extended π-conjugation is critical not only for fitting into hydrophobic enzymatic binding pockets but also for generating the unique photophysical properties required for optical sensor materials[3][4].
This guide details the mechanistic principles and provides field-proven, self-validating experimental protocols for synthesizing 5-(naphthalen-2-ylmethylene)-2-thioxothiazolidin-4-one.
Mechanistic Causality & Reaction Dynamics
The synthesis of this target compound relies on a Knoevenagel condensation, a highly reliable carbon-carbon bond-forming reaction.
-
Enolization (The Trigger): The C-5 methylene group of the rhodanine ring is highly acidic (pKa ~13) due to the strong electron-withdrawing effects of the adjacent C-4 carbonyl and the overall thioxothiazolidine heterocycle[5]. When exposed to a mild base (such as an acetate ion or piperidine), this proton is easily abstracted, generating a resonance-stabilized carbanion.
-
Nucleophilic Addition: This carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 2-naphthaldehyde to form a transient β -hydroxy (aldol-type) intermediate.
-
Dehydration (The Driving Force): Under thermodynamic control (facilitated by heat), this intermediate undergoes a rapid E1cB elimination of water. The causality behind this spontaneous dehydration is the massive thermodynamic stabilization gained by forming an extended, fully conjugated π -system between the bulky naphthyl ring and the heterocyclic core.
-
Self-Validating System: This synthesis is inherently self-validating. The highly conjugated product is highly planar and hydrophobic, drastically reducing its solubility in polar reaction solvents (like ethanol or acetic acid). As the reaction proceeds, the product spontaneously precipitates out of the solution. This physical phase separation drives the chemical equilibrium forward (Le Chatelier's principle) and provides the scientist with an immediate, visual confirmation of reaction progress via a distinct color shift to a dense yellow/orange suspension[6].
Mechanistic workflow of the Knoevenagel condensation to synthesize the target rhodanine derivative.
Experimental Protocols
To accommodate different laboratory setups and environmental constraints, three distinct methodologies are provided.
Method A: Classical Sodium Acetate / Acetic Acid Route (Highly Scalable)
Causality: Glacial acetic acid acts as both solvent and Brønsted acid to protonate the aldehyde (increasing electrophilicity), while sodium acetate acts as the mild base to enolize the rhodanine. The buffering capacity prevents unwanted side reactions.
-
Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Add rhodanine (1.33 g, 10.0 mmol) and 2-naphthaldehyde (1.56 g, 10.0 mmol) to the flask.
-
Add anhydrous sodium acetate (2.46 g, 30.0 mmol) followed by 30 mL of glacial acetic acid.
-
Heat the mixture to reflux (~118 °C) with continuous stirring for 3 to 4 hours. Validation check: A heavy yellow/orange precipitate will form.
-
Cool the reaction mixture to room temperature, then pour it slowly into 100 mL of ice-cold distilled water to force complete precipitation.
-
Filter the solid under vacuum. Wash the filter cake thoroughly with water (3 × 20 mL) to remove residual acetate salts, followed by a final wash with cold ethanol (10 mL) to remove unreacted starting materials.
-
Recrystallize the crude powder from hot ethanol or glacial acetic acid to afford the pure product.
Method B: Piperidine-Catalyzed Condensation (Mild Conditions)
Causality: Piperidine is a stronger base than acetate, allowing the reaction to proceed in a more benign solvent (ethanol) without the need for an acidic buffer.
-
In a 50 mL round-bottom flask, dissolve rhodanine (10.0 mmol) and 2-naphthaldehyde (10.0 mmol) in 25 mL of absolute ethanol.
-
Add 3 to 5 drops of piperidine (catalytic amount).
-
Reflux the mixture for 2 to 4 hours. Validation check: The product will precipitate directly from the boiling ethanol.
-
Cool the flask in an ice bath for 15 minutes.
-
Filter the precipitate under vacuum and wash with cold ethanol (2 × 10 mL).
Method C: Green Synthesis via Deep Eutectic Solvent (DES)
Causality: L-proline acts as an organocatalyst while forming a Deep Eutectic Solvent (DES) with glycerol, eliminating the need for volatile organic solvents (VOCs)[7][8].
-
Prepare the DES by mixing L-proline and glycerol in a 1:2 molar ratio, heating gently until a clear liquid forms.
-
To 0.8 g of the DES, add rhodanine (0.5 mmol) and 2-naphthaldehyde (0.5 mmol).
-
Stir the mixture at 60 °C for 24 hours. Note: 2-naphthaldehyde is sterically hindered, necessitating a longer reaction time in DES compared to simpler benzaldehydes[7].
-
Add 10 mL of water to the flask to crash out the product. Filter, wash with water, and dry.
Data Presentation: Protocol Comparison
| Parameter | Method A (Classical) | Method B (Mild Base) | Method C (Green DES) |
| Catalyst | Sodium Acetate (3.0 eq) | Piperidine (Catalytic) | L-Proline (Organocatalyst) |
| Solvent | Glacial Acetic Acid | Absolute Ethanol | L-Proline/Glycerol (1:2) |
| Temperature | 118 °C (Reflux) | 78 °C (Reflux) | 60 °C |
| Reaction Time | 3 - 4 hours | 2 - 4 hours | 24 hours |
| Typical Yield | 85 - 92% | 80 - 88% | ~85%[7] |
| Environmental Impact | High (Corrosive solvent) | Moderate (VOCs used) | Low (Green, recyclable DES) |
Analytical Characterization & QA
To validate the structural integrity of the synthesized 5-(naphthalen-2-ylmethylene)-2-thioxothiazolidin-4-one, utilize the following analytical benchmarks:
-
Stereochemistry: The Knoevenagel condensation of rhodanines is highly diastereoselective. The reaction almost exclusively yields the thermodynamically stable (Z)-isomer. This minimizes the severe steric clash that would otherwise occur between the bulky naphthyl moiety and the C-4 carbonyl oxygen of the thiazolidinone ring[9][10].
-
1 H NMR Spectroscopy (DMSO- d6 ):
-
Exocyclic Methine (=CH-): Look for a sharp, diagnostic singlet far downfield, typically between 7.80 – 8.10 ppm . This proton is highly deshielded by both the adjacent naphthyl ring current and the electron-withdrawing carbonyl group[1][10].
-
Naphthyl Protons: A complex multiplet integrating for 7 protons in the aromatic region (7.50 – 8.50 ppm ).
-
Thiazolidinone N-H: A broad singlet appearing very far downfield (~13.50 – 13.80 ppm ), which will exchange and disappear upon the addition of D 2 O.
-
References
- Naphthalene appended rhodanine derivatives as antimicrobial agents. - ResearchGate.
- An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium - RSC Publishing.
- Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors - PMC.
- Synthetic routes to rhodanine scaffolds | Request PDF - ResearchGate.
- The use of rhodanine derivative compounds as sensor materials in different analytical techniques - ACG Publications.
- Recent Advances in Fluorescent Theranostics for Alzheimer's Disease: A Comprehensive Survey on Design, Synthesis, and Properties - PMC.
- Synthesis of 5-arylidenerhodanines in L-proline-based deep eutectic solvent - PMC.
- Tau-Centric Multitarget Approach for Alzheimer's Disease: Development of First-in-Class Dual Glycogen Synthase Kinase 3β and Tau-Aggregation Inhibitors - ACS Publications.
- Diastereoselective One-Pot Knoevenagel Condensation/Corey–Chaykovsky Cyclopropanation | The Journal of Organic Chemistry - ACS Publications.
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Comprehensive Application Note: Utilization of 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one in Cell-Based Assays
Executive Summary & Biological Context
5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one (CAS 107916-92-7) is a lipophilic rhodanine derivative with documented biological activity. Historically, this structural class has been patented for its osteoanabolic properties, specifically in the treatment of metabolic bone disorders by modulating parathyroid hormone (PTH) receptor signaling to stimulate adenylate cyclase and cAMP synthesis[1]. Additionally, related derivatives have been explored as stabilizing ligands for the HisB10 Zn²⁺ sites of the R-state insulin hexamer[2].
However, utilizing this compound in cell-based assays presents a unique challenge. Molecules containing the 2-thioxo-thiazolidin-4-one core are frequently flagged as Pan-Assay Interference Compounds (PAINS)[3]. The exocyclic double bond (the naphthalen-2-ylmethylene group) can act as a Michael acceptor, while the thiocarbonyl group can chelate metals or undergo redox cycling. As a Senior Application Scientist, I have designed this guide to provide a self-validating experimental workflow . The protocols below are engineered not just to measure activity, but to rigorously distinguish true pharmacological modulation from assay artifacts.
Mechanistic Overview
When evaluating this compound for osteoanabolic activity, the primary target pathway is the PTH1 Receptor (PTH1R) cascade. True biological activity requires the compound to allosterically or agonistically modulate the GPCR, leading to Gαs activation, adenylate cyclase stimulation, and subsequent Protein Kinase A (PKA) mediated phosphorylation of CREB.
Fig 1: Osteoanabolic signaling cascade modulated by the rhodanine derivative via PTH1R/cAMP.
The "Rhodanine Dilemma": Causality in Experimental Design
To establish absolute trustworthiness in your data, your experimental design must be a self-validating system. We achieve this through a three-pillar approach:
-
Primary Functional Readout : Measuring cAMP accumulation confirms target engagement.
-
Orthogonal Validation : Rhodanines are highly conjugated and often quench fluorescence (inner-filter effect). By orthogonally measuring downstream CREB phosphorylation via Western blot, we bypass optical interference entirely.
-
Chemical Counter-Screening : We must rule out non-specific covalent modification. If the compound acts via Michael addition to assay proteins rather than specific receptor binding, its activity will be neutralized by a thiol scavenger.
Step-by-Step Methodologies
Protocol A: Intracellular cAMP Accumulation Assay (Functional Readout)
Objective: Quantify adenylate cyclase activation while preventing signal degradation and optical interference.
-
Cell Seeding : Seed UMR-106 osteoblast-like cells at 1×104 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.
-
Buffer Preparation : Wash cells with PBS and replace media with Assay Buffer (HBSS containing 20 mM HEPES, pH 7.4, and 500 µM IBMX).
-
Causality: IBMX (3-isobutyl-1-methylxanthine) is a broad-spectrum phosphodiesterase (PDE) inhibitor. Without it, the synthesized cAMP would be rapidly hydrolyzed to AMP by endogenous cellular PDEs, producing a false negative.
-
-
Compound Treatment : Treat cells with 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one (titrated from 0.1 µM to 10 µM) or vehicle (0.1% DMSO) for 30 minutes.
-
Lysis & Detection : Lyse cells using the buffer provided in a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP assay kit.
-
Causality: Standard fluorescence assays are highly susceptible to quenching by the naphthalen-2-ylmethylene moiety. TR-FRET introduces a temporal delay before measurement, allowing short-lived compound autofluorescence to decay, ensuring the signal is strictly proportional to cAMP levels.
-
Protocol B: Orthogonal Validation via p-CREB Western Blot
Objective: Confirm that the cAMP signal translates to downstream kinase activation.
-
Preparation : Seed cells in 6-well plates and grow to 80% confluence. Serum-starve for 12 hours to reduce basal phosphorylation noise.
-
Treatment : Treat with the compound at the EC₅₀ determined in Protocol A for 15, 30, and 60 minutes.
-
Lysis : Lyse cells on ice in RIPA buffer supplemented with 1x Protease Inhibitor Cocktail, 10 mM NaF, and 1 mM Na₃VO₄.
-
Causality: The inclusion of NaF and Na₃VO₄ (phosphatase inhibitors) is critical. Endogenous phosphatases remain active at 4°C and will rapidly dephosphorylate CREB during lysis, destroying the readout if omitted.
-
-
Analysis : Perform SDS-PAGE, transfer to PVDF, and probe with anti-phospho-CREB (Ser133) and anti-total-CREB antibodies.
Protocol C: Thiol Reactivity Counter-Screen (The PAINS Check)
Objective: Rule out non-specific covalent modification (Michael addition).
-
Pre-incubation : Prepare two sets of the compound at 10x the final assay concentration.
-
Set A : Add 1 mM Dithiothreitol (DTT) and incubate for 1 hour at room temperature.
-
Set B : Add vehicle (DMSO) and incubate for 1 hour.
-
-
Execution : Perform the cAMP accumulation assay (Protocol A) using both sets.
-
Causality: If the compound is a true allosteric modulator, Set A and Set B will show identical activity. If the activity in Set A is abolished, the compound is acting as a non-specific Michael acceptor, reacting with the thiol groups of DTT instead of the biological target[3].
-
Data Presentation & Expected Outcomes
To rapidly assess whether the compound is acting as a specific modulator or a PAINS artifact, compare your experimental results against the validation metrics in Table 1.
Table 1: Quantitative Assay Metrics and Validation Thresholds
| Primary Metric | Expected Value Range | Interpretation / PAINS Threshold |
| cAMP EC₅₀ | 0.5 µM - 5.0 µM | Primary potency indicator for target engagement. |
| Hill Slope ( nH ) | 0.8 - 1.2 | A slope > 2.0 strongly suggests compound aggregation or non-specific reactivity rather than 1:1 stoichiometry. |
| TR-FRET Signal-to-Background | > 3.0 | Ensures the assay window is sufficient and not artificially compressed by compound quenching. |
| DTT Shift Ratio (EC₅₀ DTT / EC₅₀ Veh) | 0.8 - 1.2 | A ratio > 5.0 indicates severe thiol reactivity. The compound is a false positive (covalent artifact). |
| p-CREB Fold Induction | 2.0 - 5.0 fold over basal | Confirms functional downstream signaling, validating the optical cAMP readout. |
References
- Title: WO2000018748A1 - Rhodanine derivatives for the treatment and prevention of metabolic bone disorders Source: Google Patents URL
- Title: US20030229120A1 - Novel ligands for the hisb10 zn2+ sites of the r-state insulin hexamer Source: Google Patents URL
- Title: New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS)
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Application Notes and Protocols for 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one in Enzyme Inhibition Studies
Introduction: Unveiling the Potential of a Privileged Scaffold
The rhodanine core, a 2-thioxo-thiazolidin-4-one moiety, represents a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to a wide range of biological targets with high affinity.[1][2][3][4] This versatility has led to the development of a vast library of rhodanine derivatives with diverse pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, and antidiabetic properties.[1][2][5][6][7] 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one is a prominent member of this class, featuring a bulky naphthalene group that can significantly influence its interaction with target enzymes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in enzyme inhibition studies, detailing its mechanistic underpinnings and providing robust protocols for its characterization.
The rationale for focusing on this particular derivative stems from the established principle that the substituent at the 5-position of the rhodanine ring plays a crucial role in determining both the potency and selectivity of enzyme inhibition.[8][9] The naphthalene moiety, with its extended aromatic system, is poised to engage in significant hydrophobic and π-stacking interactions within an enzyme's active site, potentially leading to potent and specific inhibition.
Mechanism of Action: A Tale of Molecular Interactions
The inhibitory activity of rhodanine derivatives, including 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one, is often attributed to their ability to act as competitive or non-competitive inhibitors. The precise mechanism is target-dependent, but a recurring theme in the literature is the role of the rhodanine core and its substituents in forming key interactions with amino acid residues in the enzyme's active or allosteric sites.
Molecular docking studies on various rhodanine derivatives have revealed that the conjugate planarity of the molecule and π-stacking interactions with aromatic residues are often crucial for inhibitory activity.[10] The exocyclic double bond at the 5-position, conjugated with the thioxo-thiazolidin-4-one ring, creates a planar system that can readily slide into enzymatic clefts. The naphthalene group of the title compound is particularly well-suited for such π-stacking interactions with residues like tyrosine, phenylalanine, or tryptophan.
Furthermore, the rhodanine ring itself contains hydrogen bond donors and acceptors, enabling it to form a network of interactions that stabilize the enzyme-inhibitor complex. The carbonyl group at the 4-position and the thioamide moiety are key players in this regard.
Target Enzyme Classes for Inhibition Studies
The broad-spectrum bioactivity of rhodanine derivatives suggests that 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one could be a valuable tool for studying a variety of enzyme classes. Based on existing literature for structurally related compounds, promising targets for investigation include:
| Enzyme Class | Therapeutic Area | Reported Rhodanine Inhibitors (Examples) | Potential Significance |
| Proteases | Antiviral, Anticancer | SARS-CoV-2 Main Protease (Mpro)[11][12][13][14], HIV-1 Integrase[15] | Inhibition of viral replication and tumor progression. |
| Protein Tyrosine Phosphatases (PTPs) | Diabetes, Obesity, Cancer | Protein Tyrosine Phosphatase 1B (PTP1B)[9][16][17][18] | Modulation of insulin signaling and other cellular pathways. |
| Kinases | Cancer, Inflammation | Phosphatidylinositol 3-kinases (PI3Ks)[19] | Interruption of cell signaling pathways crucial for cancer cell survival. |
| Carbohydrate-Metabolizing Enzymes | Diabetes | α-Amylase[5] | Control of postprandial hyperglycemia. |
| Esterases | Neurological Disorders | Acetylcholinesterase (AChE)[20] | Management of Alzheimer's disease symptoms. |
| Other Enzymes | Infectious Diseases | Fungal Protein Mannosyl Transferase 1 (PMT1)[21], Bacterial Adenylate Kinase[22] | Development of novel antifungal and antibacterial agents. |
Experimental Protocols
The following protocols are designed to be robust and self-validating, providing a framework for the comprehensive evaluation of 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one as an enzyme inhibitor.
Protocol 1: Determination of IC50 Value
The half-maximal inhibitory concentration (IC50) is a fundamental parameter for quantifying the potency of an inhibitor. This protocol outlines a general method that can be adapted for various enzyme assays.
Rationale: This experiment establishes the concentration of the inhibitor required to reduce the enzyme's activity by 50%. It is the first step in characterizing a new inhibitor and allows for comparison with other compounds. A dose-response curve is generated to ensure the inhibitory effect is concentration-dependent.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one (e.g., 10 mM in DMSO). The choice of solvent is critical; ensure it does not interfere with the enzyme assay at the final concentration.
-
Prepare a series of dilutions of the inhibitor stock solution in the appropriate assay buffer. A typical starting range would be from 100 µM to 1 nM.
-
Prepare solutions of the enzyme, substrate, and any necessary co-factors at their optimal concentrations as determined by prior enzyme characterization experiments.
-
-
Assay Procedure (96-well plate format):
-
To each well of a microtiter plate, add the assay buffer.
-
Add a fixed volume of the enzyme solution to each well, except for the "no enzyme" control wells.
-
Add varying concentrations of the inhibitor solution to the test wells. For control wells, add the same volume of the solvent (e.g., DMSO) used to dissolve the inhibitor (vehicle control).
-
Include a "no inhibitor" control (100% enzyme activity) and a "no enzyme" control (background).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry). The method will depend on the specific enzyme and substrate used.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Normalize the data by expressing the enzyme activity at each inhibitor concentration as a percentage of the activity in the vehicle control (100% activity).
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, SigmaPlot) to determine the IC50 value.
-
Diagram: IC50 Determination Workflow
Caption: Workflow for determining the IC50 value of an enzyme inhibitor.
Protocol 2: Elucidating the Mode of Inhibition
Understanding how an inhibitor interacts with an enzyme—whether it competes with the substrate, binds to a separate site, or binds only to the enzyme-substrate complex—is crucial for drug development. This protocol describes how to determine the mode of inhibition using kinetic studies.
Rationale: By measuring the effect of the inhibitor on the enzyme's kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), we can deduce the mechanism of inhibition (competitive, non-competitive, uncompetitive, or mixed). This information provides valuable insights into the inhibitor's binding site and its potential for in vivo efficacy.
Step-by-Step Methodology:
-
Experimental Setup:
-
This experiment involves measuring enzyme kinetics at multiple fixed concentrations of the inhibitor (including zero) and varying concentrations of the substrate.
-
Choose at least three concentrations of 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one, typically around its IC50 value (e.g., 0.5 x IC50, 1 x IC50, and 2 x IC50).
-
For each inhibitor concentration, use a range of substrate concentrations that bracket the enzyme's Km value (e.g., from 0.1 x Km to 10 x Km).
-
-
Assay Procedure:
-
Follow the same general assay procedure as for the IC50 determination.
-
For each inhibitor concentration, perform a full substrate titration curve.
-
Ensure that the reaction conditions (temperature, pH, buffer composition) are kept constant throughout the experiment.
-
-
Data Analysis:
-
For each inhibitor concentration, calculate the initial reaction velocities for each substrate concentration.
-
Plot the initial velocity (v) against the substrate concentration ([S]) for each inhibitor concentration.
-
Fit the data to the Michaelis-Menten equation to determine the apparent Km (Km_app) and apparent Vmax (Vmax_app) at each inhibitor concentration.
-
Create a Lineweaver-Burk plot (1/v vs. 1/[S]) or other linear plots (e.g., Hanes-Woolf, Eadie-Hofstee) to visualize the mode of inhibition.
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).
-
Uncompetitive Inhibition: Lines are parallel (both Km and Vmax decrease proportionally).
-
Mixed Inhibition: Lines intersect in the second or third quadrant (both Km and Vmax are altered).
-
-
For a more rigorous analysis, perform a global fit of all the data to the appropriate inhibition models using specialized software. This will provide the inhibition constant (Ki).
-
Diagram: Interpreting Lineweaver-Burk Plots
Caption: Visual guide to identifying inhibition modes from Lineweaver-Burk plots.
Data Presentation: A Hypothetical Case Study
To illustrate the expected outcomes, the following tables summarize hypothetical data for the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) by 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one.
Table 1: IC50 Determination for PTP1B Inhibition
| Inhibitor Concentration (µM) | % Inhibition |
| 0.01 | 5.2 |
| 0.1 | 15.8 |
| 1 | 48.9 |
| 10 | 85.3 |
| 100 | 98.1 |
| IC50 (µM) | 1.05 |
Table 2: Kinetic Parameters for PTP1B Inhibition
| Inhibitor Concentration (µM) | Apparent Vmax (µmol/min/mg) | Apparent Km (µM) |
| 0 | 10.2 | 55.4 |
| 0.5 | 10.1 | 82.1 |
| 1.0 | 10.3 | 115.7 |
| 2.0 | 10.0 | 178.3 |
| Mode of Inhibition | Competitive |
Conclusion and Future Directions
5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one is a promising compound for enzyme inhibition studies across a range of therapeutic areas. Its rhodanine core, coupled with a bulky naphthalene substituent, provides a strong foundation for potent and potentially selective enzyme inhibition. The protocols outlined in this guide provide a robust framework for characterizing its inhibitory properties, from initial potency determination to detailed mechanistic studies.
Future research should focus on exploring the selectivity of this compound against a panel of related enzymes to assess its potential for off-target effects. Furthermore, cell-based assays are a critical next step to validate the in vitro findings and assess the compound's permeability and efficacy in a more biologically relevant context. Ultimately, the insights gained from such studies will be invaluable for the rational design of next-generation rhodanine-based therapeutics.
References
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Orchard, M. G., Neuss, J. C., Galley, C. M., Carr, A., Porter, D. W., Smith, P., ... & Page, M. (2004). Rhodanine-3-acetic acid derivatives as inhibitors of fungal protein mannosyl transferase 1 (PMT1). Bioorganic & medicinal chemistry letters, 14(15), 3975-3978. [Link]
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Bayindir, S., Yuksek, H., & Alim, Z. (2020). Inhibition effect of rhodanines containing benzene moieties on pentose phosphate pathway enzymes and molecular docking. Journal of Molecular Structure, 1222, 128913. [Link]
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Li, Y., Wang, Y., Zhang, Y., Li, Y., Wang, J., & Li, Z. (2023). Discovery of Rhodanine Inhibitors Targeting Of ChtI Based on the π-Stacking Effect and Aqueous Solubility. Journal of Agricultural and Food Chemistry. [Link]
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Cressina, E., Buzzi, E., Gissot, A., & Spallarossa, A. (2016). In Silico Driven Design and Synthesis of Rhodanine Derivatives as Novel Antibacterials Targeting the Enoyl Reductase InhA. ACS infectious diseases, 2(2), 108-117. [Link]
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Radwan, A. A., Alanazi, A. M., & Al-Abdullah, E. S. (2020). Rhodanine-3-acetic acid derivatives as a new class of potent α-amylase inhibitors. Journal of Chemical, Biological and Physical Sciences Section A, 10(3), 245-249. [Link]
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Al-Suhaimi, K. M., El-Gamal, M. I., Anbar, A. M., Al-Massarani, S. M., & Abdel-Maksoud, M. S. (2024). Acetylcholinesterase Inhibition Activity and Molecular Docking Studies of 3-α-Carboxy Ethyl/3-Benzamidoacetic Acid Rhodanine Derivatives. Pharmaceuticals, 17(10), 1269. [Link]
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Mishra, N., Singh, S. K., & Kumar, S. (2010). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors. Molecules, 15(6), 3958-3974. [Link]
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Khan, I., Ali, A., Al-Harrasi, A., & Khan, S. A. (2022). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 27(22), 8028. [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2016). Recent Advances in the Biological Importance of Rhodanine Derivatives. IntechOpen. [Link]
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Imramovský, A., Polanc, S., Vinšová, J., Kočevar, M., Jampílek, J., & Kaustová, J. (2007). Rhodanineacetic Acid Derivatives as Potential Drugs: Preparation, Hydrophobic Properties and Antifungal Activity of (5-Arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic Acids. Molecules, 12(7), 1363-1380. [Link]
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Singh, P., Kaur, M., & Kumar, M. (2020). A Library of Thiazolidin‐4‐one Derivatives as Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors: An Attempt To Discover Novel Antidiabetic Agents. ChemistrySelect, 5(24), 7247-7252. [Link]
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Lesyk, R., Zimenkovsky, B., Atamanyuk, D., & Nektegayev, I. (2006). Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones. Arkivoc, 2006(5), 178-191. [Link]
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Maccari, R., Ottanà, R., Curinga, C., Vigorita, M. G., & Giglio, M. (2009). 5-Arylidene-2-phenylimino-4-thiazolidinones as PTP1B and LMW-PTP inhibitors. Bioorganic & medicinal chemistry, 17(5), 2049-2057. [Link]
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Petrou, A., G, S., & Geronikaki, A. (2024). New Thiazolidine-4-One Derivatives as SARS-CoV-2 Main Protease Inhibitors. International Journal of Molecular Sciences, 25(10), 5433. [Link]
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Geronikaki, A., Pitta, E., & Petrou, A. (2021). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. Molecules, 26(11), 3169. [Link]
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Wang, Y., & Zhang, X. (2023). Mpro-targeted anti-SARS-CoV-2 inhibitor-based drugs. Therapeutic Advances in Drug Safety, 14, 20420986231184799. [Link]
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Kim, Y., & Kim, D. G. (2023). Discovery of Polyphenolic Natural Products as SARS-CoV-2 M pro Inhibitors for COVID-19. International Journal of Molecular Sciences, 24(3), 2568. [Link]
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Petrou, A., & Geronikaki, A. (2022). NEW THIAZOLIDINE-4-ONE DERIVATIVES CAPABLE OF INHIBITING SARS-CoV-2 MPRO. Farmacia, 70(2), 227-233. [Link]
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Pancu, D., Bîrsa, M. L., Tănase, C., & Bîrsa, L. M. (2018). Molecular Docking Evaluation of (E)-5-arylidene-2-thioxothiazolidin-4-one Derivatives as Selective Bacterial Adenylate Kinase Inhibitors. Molecules, 23(5), 1093. [Link]
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Johnson, D. S., & Li, J. P. (2025). Evaluation of rhodanine indolinones as AANAT inhibitors. Bioorganic & medicinal chemistry letters, 129, 129215. [Link]
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Zhou, W. W., Li, D. S., Chen, Y., You, B. Q., Zheng, Y. F., Li, Y., ... & Zhang, J. (2024). Discovery of potential inhibitors targeting SARS-CoV-2 Mpro. European Review for Medical and Pharmacological Sciences, 28(11), 4313-4325. [Link]
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Kumar, S., & Kumar, A. (2019). Potential Inhibitors of Protein Tyrosine Phosphatase (PTP1B) Enzyme: Promising Target for Type-II Diabetes Mellitus. Current drug targets, 20(14), 1437-1453. [Link]
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Khan, I., Ali, A., Al-Harrasi, A., & Khan, S. A. (2022). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 27(22), 8028. [Link]
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Zaib, S., Khan, C., Shah, S. T. A., Iqbal, J., & Ashraf, Z. (2020). Appraisal of novel azomethine–thioxoimidazolidinone conjugates as ecto-5′-nucleotidase inhibitors: synthesis and molecular docking studies. RSC advances, 10(52), 31215-31229. [Link]
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Medina-Franco, J. L., & Yoo, J. (2023). Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods. Frontiers in Pharmacology, 14, 1246189. [Link]
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Bojarska, J., Szymańska, E., & Kсай, A. (2013). The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety. Letters in Drug Design & Discovery, 10(7), 634-640. [Link]
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Zhang, Y., Li, J., & Li, L. (2021). Thiazole-based and thiazolidine-based protein tyrosine phosphatase 1B inhibitors as potential anti-diabetes agents. Bioorganic Chemistry, 114, 105128. [Link]
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Zimenkovsky, B., Lesyk, R., & Gzella, A. (2019). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European journal of medicinal chemistry, 178, 553-587. [Link]
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Geronikaki, A., & Petrou, A. (2021). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 26(6), 1699. [Link]
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Krishnan, K. P., Shenoy, K. M., Kini, S. G., & Jeyaprakash, R. S. (2026). Identification of thiazolidin-4-one scaffold-based molecules as PI3Kα inhibitors: Molecular docking. Journal of Applied Pharmaceutical Science, 16(01), 244-264. [Link]
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Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2022). Design, synthesis, in silico docking, ADMET and anticancer evaluations of thiazolidine-2,4-diones bearing heterocyclic rings as. Bioorganic Chemistry, 124, 105829. [Link]
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Geronikaki, A., & Petrou, A. (2021). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 26(6), 1699. [Link]
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How to prepare stock solutions of 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one
An In-Depth Guide to the Preparation of Stock Solutions of 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one for Research Applications
Introduction
The thiazolidin-4-one scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one belongs to this versatile class of heterocyclic compounds. The accuracy and reproducibility of in vitro and in vivo studies involving this and similar molecules are critically dependent on the correct preparation and handling of stock solutions. Improper solubilization or storage can lead to compound precipitation, degradation, or the introduction of artifacts, ultimately compromising experimental outcomes.
This comprehensive application note provides a detailed, field-proven protocol for the preparation of stock and working solutions of 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to ensure experimental integrity.
Pre-Protocol Considerations: Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any fine powders.
-
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.
-
Disposal: Dispose of the compound and its solutions in accordance with local, state, and federal regulations.
Materials and Equipment
Materials:
-
5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one powder
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9%
-
Ethanol, absolute (optional, for secondary stock or working solutions)
-
Phosphate-buffered saline (PBS) or cell culture medium (for final working solutions)
-
Sterile, amber glass vials or polypropylene cryovials
-
Sterile, nuclease-free water (for aqueous buffers)
Equipment:
-
Analytical balance (accurate to at least 0.1 mg)
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Calibrated micropipettes and sterile, filtered pipette tips
-
-20°C and -80°C freezers for storage
Solubility Assessment and Solvent Selection
The selection of an appropriate solvent is the most critical step in preparing a stock solution. Based on data for structurally related naphthalenylmethylene and thiazolidinone derivatives, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent due to its high solubilizing power for a wide range of organic molecules.[3][4][5]
| Solvent | Solubility of Related Compounds | Recommendation |
| DMSO | Good to sparingly soluble (e.g., 2 mg/mL for a similar naphthalenylmethylene derivative, often requiring warming)[6] | Primary choice for high-concentration stock solutions. |
| Ethanol | Sparingly to slightly soluble[6] | Can be used for intermediate dilutions, but may not be suitable for high-concentration primary stocks. |
| Water | Generally insoluble | Not recommended for primary stock solutions. |
Rationale for DMSO: DMSO is a polar aprotic solvent that is miscible with water and most organic solvents, making it highly versatile for preparing stock solutions that will be further diluted in aqueous media for biological assays.[5]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Primary Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution. The molecular weight of 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one is approximately 299.38 g/mol .
Step-by-Step Methodology:
-
Pre-warm the DMSO: Before use, bring the anhydrous DMSO to room temperature to ensure accurate pipetting.
-
Weigh the Compound: Accurately weigh out a desired amount of the compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.99 mg of 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol ) x 1000 mg/g
-
Example: 10 mM x 0.001 L x 299.38 g/mol x 1000 mg/g = 2.99 mg
-
-
Dissolution: a. Add the weighed compound to a sterile, amber glass vial. b. Add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution). c. Vortex the solution vigorously for 1-2 minutes. d. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also aid in dissolution, as noted for similar compounds.
-
Visual Inspection: Visually inspect the solution against a light source to ensure complete dissolution and the absence of any particulates.
-
Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile, amber glass or polypropylene cryovials. This minimizes freeze-thaw cycles, which can lead to compound degradation. b. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7]
Causality Behind Experimental Choices:
-
Anhydrous DMSO: Using anhydrous DMSO is crucial as water can decrease the solubility of hydrophobic compounds and potentially promote hydrolysis.
-
Amber Vials: The use of amber or light-protecting vials is recommended to prevent photodegradation of the compound.
-
Aliquoting: This is a critical step to preserve the integrity of the stock solution. It is known that some thiazolidinone derivatives can be unstable in DMSO solution upon storage.[8]
Protocol 2: Preparation of Working Solutions
Working solutions are typically prepared by diluting the primary stock solution in an appropriate buffer or cell culture medium.
Step-by-Step Methodology:
-
Thaw the Stock Solution: Remove one aliquot of the primary stock solution from the freezer and allow it to thaw completely at room temperature.
-
Serial Dilution: Perform serial dilutions to achieve the desired final concentration. It is important to add the DMSO stock solution to the aqueous buffer/medium and not the other way around to prevent precipitation.
-
Example: To prepare a 10 µM working solution in 1 mL of cell culture medium:
-
Pipette 999 µL of the cell culture medium into a sterile microcentrifuge tube.
-
Add 1 µL of the 10 mM primary stock solution to the medium.
-
Vortex gently to mix.
-
-
-
Final DMSO Concentration: Be mindful of the final concentration of DMSO in your working solution, as high concentrations can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5% (v/v).
-
Use Immediately: It is best practice to prepare working solutions fresh for each experiment and use them immediately.
Visualization of the Workflow
The following diagram illustrates the workflow for preparing stock and working solutions.
Caption: Workflow for the preparation of stock and working solutions.
Trustworthiness and Self-Validation
To ensure the reliability of your prepared solutions, consider the following self-validating steps:
-
Solubility Test: Before preparing a large batch of stock solution, perform a small-scale solubility test with a few milligrams of the compound to confirm its solubility at the desired concentration.
-
Filter Sterilization: If the stock solution needs to be sterile for cell culture applications, use a 0.22 µm syringe filter that is compatible with DMSO.
-
Regular Quality Control: For long-term studies, it is advisable to periodically check the integrity of the stock solution using methods like HPLC to assess for any degradation.
Conclusion
The protocol outlined in this application note provides a robust framework for the preparation of stock solutions of 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one. By adhering to these guidelines, researchers can minimize variability in their experiments and ensure the generation of high-quality, reproducible data. The emphasis on careful solvent selection, appropriate storage conditions, and awareness of potential stability issues is paramount for the successful application of this and other thiazolidinone-based compounds in research and drug discovery.
References
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Al-Awwadi, N. A., et al. (2022). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. Pharmaceuticals, 15(7), 834. [Link]
-
Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules. [Link]
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Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Molecules. [Link]
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Design and Synthesis of Thiazolidinone-Based Compounds with Promising Anti-Tumor Activity. Oriental Journal of Chemistry. [Link]
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National Institute of Standards and Technology. IUPAC-NIST Solubilities Database. [Link]
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Synthesis and Biological Applications of Thiazolidinone. IntechOpen. [Link]
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Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemistrySelect. [Link]
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Scribd. Solubility Data of DMSO. [Link]
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Mashrai, A., et al. (2016). Strategies for the Synthesis of Thiazolidinone Heterocycles. Med chem (Los Angeles), 6(4), 280-291. [Link]
-
Hilaris Publisher. Strategies for the Synthesis of Thiazolidinone Heterocycles. [Link]
-
Journal of Medicinal and Chemical Sciences. Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. [Link]
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Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 5338394, Slu-PP-332. [Link]
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Application Note: In Vitro Anticancer Screening Protocols for 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one
Executive Summary & Mechanistic Rationale
5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one (CAS: 107916-92-7) is a highly conjugated 5-arylidene rhodanine derivative[1][2]. In medicinal chemistry, the rhodanine (2-thioxo-4-thiazolidinone) core is recognized as a privileged scaffold capable of modulating multiple biological targets, most notably acting as a potent anticancer agent through the induction of apoptosis[3][4].
The Causality of the Pharmacophore: The rational design of this specific compound leverages two critical structural features:
-
The Rhodanine Core: Acts as a hydrogen bond donor/acceptor system that effectively mimics the adenine ring of ATP, allowing it to anchor into the hinge region of receptor tyrosine kinases (e.g., EGFR, VEGFR)[5][6].
-
The Naphthyl Substitution: The bulky, lipophilic naphthalene ring at the 5-position provides massive steric bulk and enhanced π−π stacking capabilities. This drives deep insertion into the hydrophobic pockets of kinase active sites, displacing ATP and preventing downstream phosphorylation cascades[5][7].
Because this compound precipitates as orange-red crystals[8], it presents unique optical challenges during standard in vitro screening. This application note provides a self-validating, interference-free protocol system designed specifically for the accurate evaluation of highly conjugated rhodanine derivatives.
Mechanistic Pathway
The primary mechanism of action for 5-arylidene rhodanines involves the competitive inhibition of tyrosine kinases, which subsequently downregulates survival pathways (like PI3K/Akt) and triggers mitochondrial-mediated apoptosis[5][9].
Proposed kinase-mediated apoptotic pathway for 5-arylidene rhodanines.
Quantitative Data Benchmarks
To establish baseline expectations for your screening assays, the following table summarizes the documented in vitro half-maximal inhibitory concentrations (IC 50 ) of structurally analogous 5-arylidene rhodanine derivatives across standard human cancer cell lines[3][5][6][9][10].
| Compound Class / Analog | Target Cell Line | Cancer Type | IC 50 Range ( μ M) | Primary Mechanism |
| 5-Arylidene Rhodanines | MCF-7 | Breast Adenocarcinoma | 0.6 – 10.0 | EGFR Inhibition / Apoptosis |
| 5-Arylidene Rhodanines | MDA-MB-231 | Triple-Negative Breast | 2.0 – 15.0 | VEGFR/EGFR Inhibition |
| 5-Arylidene Rhodanines | HeLa | Cervical Carcinoma | 0.6 – 6.4 | Kinase Inhibition |
| 5-Arylidene Rhodanines | HepG2 | Hepatocellular Carcinoma | 2.7 – 8.2 | Topo II / DNA Intercalation |
| Quinazolinone-Rhodanines | HL-60 | Promyelocytic Leukemia | 1.2 – 1.5 | ROS Generation / Apoptosis |
Note: 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one is expected to exhibit IC 50 values in the low micromolar range (1.0 - 10.0 μ M) against EGFR-overexpressing lines (e.g., MDA-MB-468 or HeLa).
Experimental Workflow & Protocols
Workflow Overview
High-throughput in vitro screening workflow for rhodanine derivatives.
Phase 1: Compound Preparation & Stability Management
Rhodanines can occasionally act as Pan-Assay Interference Compounds (PAINS) due to their potential to undergo hydrolysis or act as Michael acceptors in aqueous environments.
-
Protocol: Dissolve the orange-red crystals of 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one in 100% anhydrous DMSO to create a 10 mM master stock. Aliquot into amber tubes to prevent photo-degradation.
-
Causality: Limiting freeze-thaw cycles and avoiding pre-dilution in aqueous media prevents the premature opening of the thiazolidinone ring, ensuring the structural integrity of the pharmacophore prior to cellular exposure.
Phase 2: Cell Viability Assay (Orthogonal Approach)
CRITICAL INSIGHT: Do NOT use standard colorimetric MTT or MTS assays for this compound. The orange-red intrinsic color of the naphthyl-rhodanine compound strongly absorbs light at ~570 nm[8]. This perfectly overlaps with the absorbance of the MTT formazan product, leading to false-negative cytotoxicity readings (optical interference).
-
Protocol (CellTiter-Glo Luminescent Cell Viability Assay):
-
Seed cancer cells (e.g., MCF-7, HeLa) in opaque-walled 96-well plates at 5×103 cells/well in 100 μ L of complete media. Incubate for 24h at 37°C, 5% CO 2 .
-
Treat cells with serial dilutions of the compound (0.1 μ M to 100 μ M). Ensure final DMSO concentration remains ≤0.5% . Incubate for 48h to 72h.
-
Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes.
-
Add 100 μ L of CellTiter-Glo reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a microplate reader.
-
-
Causality: CellTiter-Glo measures ATP levels via a luciferase reaction, producing a luminescent readout that is entirely immune to the optical absorbance interference caused by the compound's intrinsic coloration.
Phase 3: Apoptosis Validation (Flow Cytometry)
To validate that the reduction in ATP/viability is due to targeted programmed cell death (apoptosis) rather than non-specific membrane toxicity (necrosis)[4][9].
-
Protocol (Annexin V-FITC / PI Staining):
-
Treat cells in 6-well plates with the compound at 0.5×, 1×, and 2× the established IC 50 for 24h.
-
Harvest cells (including floating cells to capture late apoptotic bodies) using enzyme-free dissociation buffer to preserve phosphatidylserine (PS) integrity.
-
Wash twice with cold PBS and resuspend in 1X Annexin V Binding Buffer at 1×106 cells/mL.
-
Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) to 100 μ L of the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Add 400 μ L of Binding Buffer and analyze immediately via flow cytometry.
-
-
Causality: Kinase-inhibiting rhodanines trigger the intrinsic apoptotic pathway[9]. Annexin V binds to externalized PS (early apoptosis), while PI only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining self-validates the mechanism of cytotoxicity.
Phase 4: Target Engagement (Western Blotting)
To prove the causal link between the compound and its proposed primary target (e.g., EGFR)[5][6].
-
Protocol:
-
Starve cells (e.g., MDA-MB-468) in serum-free media for 12h, then pre-treat with the rhodanine compound (at IC 50 ) for 2 hours.
-
Stimulate cells with EGF (50 ng/mL) for 15 minutes to induce robust receptor phosphorylation.
-
Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Resolve 30 μ g of protein via SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, and GAPDH (loading control).
-
-
Causality: If the naphthyl-rhodanine is successfully competing with ATP in the kinase domain, EGF stimulation will fail to induce auto-phosphorylation at Tyr1068. The ratio of p-EGFR to total EGFR will drop significantly compared to the vehicle control, definitively proving target engagement.
References
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-
4(5H)-酮CAS#107916-92-7 | FCMD全球食品接触材料法规查询-化规通. CIRS Group.[Link]
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Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. PMC.[Link]
-
Review of anticancer potentials and structure-activity relationships (SAR) of rhodanine derivatives. PubMed.[Link]
-
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega.[Link]
-
Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. MDPI.[Link]
-
Anticancer Profile of Rhodanines. Encyclopedia.pub.[Link]
-
Synthesis and anticancer activity of novel quinazolinone-based rhodanines. D-NB.info. [Link]
-
Discovery of Rhodanine and Thiazolidinediones as Novel Scaffolds for EGFR Inhibition: Design, Synthesis, Analysis and CoMSIA Studies. ResearchGate.[Link]
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Application Notes and Protocols for Antimicrobial Susceptibility Testing of 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one
Introduction: The Emergence of Thiazolidin-4-ones in Antimicrobial Research
The escalating crisis of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents with unique mechanisms of action.[1] Among the heterocyclic compounds that have garnered significant interest in medicinal chemistry, the thiazolidin-4-one scaffold has emerged as a privileged structure due to its wide spectrum of pharmacological activities, including antibacterial, antifungal, antitubercular, and antiviral properties.[2][3][4] These compounds and their derivatives, such as 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one, represent a promising avenue for the discovery of new drugs to combat multidrug-resistant pathogens.
The core structure of thiazolidin-4-one is amenable to chemical modifications at various positions, allowing for the synthesis of a diverse library of derivatives with potentially enhanced antimicrobial potency and selectivity.[4] Docking studies on similar thiazolidin-4-one derivatives suggest that their antibacterial action may involve the inhibition of essential bacterial enzymes like MurB, which is crucial for peptidoglycan biosynthesis.[1][5] Their antifungal activity is hypothesized to stem from the inhibition of CYP51 (lanosterol 14α-demethylase), an enzyme vital for ergosterol biosynthesis in fungal cell membranes.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for evaluating the antimicrobial susceptibility of 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one and its analogues. The protocols described herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data accuracy, reproducibility, and comparability across different laboratories.[6][7][8]
Core Principles of Antimicrobial Susceptibility Testing (AST)
The primary objective of AST is to determine the in vitro activity of an antimicrobial agent against a specific microorganism. The most common metrics for quantifying this activity are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[5]
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): The lowest concentration of an antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the initial microbial inoculum.
This guide will focus on the broth microdilution method, a widely used technique for determining MIC values due to its efficiency and conservation of test compounds.[1][6]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the guidelines established by CLSI document M07 for bacteria and M27 for yeasts.[6][9]
Materials and Reagents:
-
5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one (Test Compound)
-
Dimethyl Sulfoxide (DMSO, sterile)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, buffered with MOPS, for fungi
-
Sterile 96-well microtiter plates
-
Bacterial or fungal isolates (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)[10]
-
Incubator (35-37°C for bacteria, 35°C for Candida spp.)
-
Micropipettes and sterile tips
Workflow for MIC Determination:
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Procedure:
-
Preparation of Test Compound Stock Solution:
-
Dissolve a precisely weighed amount of 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). The final concentration of DMSO in the test wells should not exceed 1%, as higher concentrations can inhibit microbial growth.
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24 hours old), select several morphologically similar colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.[5]
-
Dilute this standardized suspension in the appropriate sterile broth (CAMHB for bacteria, RPMI-1640 for fungi) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Microtiter Plate Preparation and Serial Dilution:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.
-
In the first well of each row designated for a test compound, add 100 µL of the working stock solution of the compound (a dilution of the primary stock in broth).
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the row. Discard the final 100 µL from the last well of the dilution series.[5] This will create a range of decreasing concentrations of the test compound.
-
-
Inoculation and Controls:
-
Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume in each well to 200 µL.
-
Growth Control: At least one well containing only broth and the microbial inoculum (no test compound). This well should show turbidity after incubation.
-
Sterility Control: At least one well containing only sterile broth. This well should remain clear after incubation.
-
Positive Control: A row dedicated to a standard antibiotic to validate the assay.
-
-
Incubation:
-
Cover the microtiter plates and incubate at 35-37°C for 16-20 hours for most bacteria. For fungi, incubation is typically at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one that completely inhibits visible growth of the microorganism.
-
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Workflow for MBC/MFC Determination:
Caption: Workflow for MBC/MFC determination following MIC assay.
Step-by-Step Procedure:
-
Following MIC Determination:
-
Use the microtiter plates from the completed MIC assay (Protocol 1).
-
Select the wells corresponding to the MIC and at least two to three higher concentrations that show no visible growth.
-
-
Subculturing:
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or micropipette, subculture a fixed volume (typically 10-100 µL) from each of these wells onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
-
Incubation:
-
Incubate the agar plates under the same conditions used for the initial growth of the microorganism (e.g., 35-37°C for 18-24 hours).
-
-
MBC/MFC Determination:
-
After incubation, count the number of colonies on each plate.
-
The MBC/MFC is defined as the lowest concentration of the test compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.
-
Data Presentation and Interpretation
The results of the antimicrobial susceptibility testing should be presented in a clear and concise manner. A tabular format is highly recommended for comparing the activity of 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one against a panel of microorganisms.
Table 1: Example Antimicrobial Activity of 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one
| Microorganism | Strain | Type | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 8 | 16 |
| Methicillin-resistantS. aureus (MRSA) | Clinical Isolate | Gram-positive | 16 | 32 |
| Escherichia coli | ATCC 25922 | Gram-negative | 32 | >64 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | 64 | >64 |
| Candida albicans | ATCC 90028 | Yeast | 4 | 8 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Interpretation:
-
Bacteriostatic vs. Bactericidal: If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal. A ratio > 4 suggests bacteriostatic activity.
-
Spectrum of Activity: The range of MIC values across different types of microorganisms (Gram-positive, Gram-negative, fungi) indicates the compound's spectrum of activity. Lower MIC values signify higher potency.
Trustworthiness and Self-Validation
To ensure the reliability and validity of the experimental results, the following quality control measures are essential:
-
Reference Strains: Always include well-characterized reference strains (e.g., ATCC strains) in each assay. The MIC values for the positive control antibiotic against these strains should fall within the expected ranges as defined by CLSI or EUCAST.[11][12]
-
Purity of the Test Compound: The purity of 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one should be confirmed by analytical methods such as NMR, Mass Spectrometry, and HPLC.
-
Inoculum Standardization: Accurate standardization of the microbial inoculum is critical for reproducible results. Regularly verify the McFarland standard using viable plate counts.
-
Assay Reproducibility: Experiments should be performed in at least triplicate to assess the reproducibility of the MIC and MBC/MFC values.
By adhering to these protocols and quality control measures, researchers can generate reliable and comparable data on the antimicrobial properties of 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one, thereby contributing to the development of new and effective antimicrobial agents.
References
-
Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (n.d.). MDPI. [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. (2006). American Society for Microbiology. [Link]
-
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005). Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]
-
M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. (n.d.). Clinical and Laboratory Standards Institute. [Link]
-
EUCAST expert rules in antimicrobial susceptibility testing. (2013). Clinical Microbiology and Infection, 19(2), 141-160. [Link]
-
CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025). CLSI. [Link]
-
EUCAST: EUCAST - Home. (n.d.). European Committee on Antimicrobial Susceptibility Testing. [Link]
-
Expert Rules. (n.d.). European Committee on Antimicrobial Susceptibility Testing. [Link]
-
ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (2021). Clinical and Laboratory Standards Institute. [Link]
-
Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). National Center for Biotechnology Information. [Link]
-
Disk Diffusion and Quality Control. (n.d.). European Committee on Antimicrobial Susceptibility Testing. [Link]
-
Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). (2025). MDPI. [Link]
-
Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones. (n.d.). ResearchGate. [Link]
-
Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones. (2012). Bioorganic & Medicinal Chemistry Letters, 22(19), 6125-6129. [Link]
-
Mechanism of Action of Thiazolidin-2,4-dione. (2022). Encyclopedia MDPI. [Link]
-
Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024). MDPI. [Link]
-
Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. (2013). Hindawi. [Link]
-
Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. (2023). MDPI. [Link]
-
Synthesis and Antimicrobial Screening of Some Thiazolidin-4-one Derivatives. (2025). Semantic Scholar. [Link]
-
Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. (2023). ResearchGate. [Link]
-
Synthesis and Antimicrobial Screening of Some Thiazolidin-4-one Derivatives. (2025). Scilit. [Link]
-
Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. (2022). Semantic Scholar. [Link]
-
The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). MDPI. [Link]
-
Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. (n.d.). MDPI. [Link]
-
Synthesis and Biological Applications of Thiazolidinone. (2023). IntechOpen. [Link]
-
Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. (n.d.). MDPI. [Link]
-
Synthesis of New Thiazole Derivatives Bearing Thiazolidin-4(5H)-One Structure and Evaluation of Their Antimicrobial Activity. (2021). SciELO. [Link]
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Molecular docking protocol for 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one
Application Note & Protocol
A Validated Molecular Docking Protocol for the Analysis of 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one
Audience: Researchers, scientists, and drug development professionals.
Abstract: The thiazolidin-4-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of compounds with significant biological activities, including anticancer, antimicrobial, and antidiabetic properties.[1][2][3][4] 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one, a derivative of this class, represents a promising candidate for targeted therapeutic development. This application note provides a comprehensive, in-depth protocol for performing molecular docking studies on this compound. Moving beyond a simple list of steps, this guide explains the scientific rationale behind each phase of the process, from target selection and system preparation to the critical, and often overlooked, step of protocol validation. By grounding our methodology in a self-validating system using the widely accessible AutoDock Suite, we aim to equip researchers with a robust and reproducible workflow for accurately predicting ligand-protein interactions and accelerating structure-based drug design efforts.
The Principle of Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor, typically a protein).[5] The primary objectives are twofold:
-
Binding Pose Prediction: To determine the most stable three-dimensional conformation of the ligand within the receptor's binding site. This reveals the specific geometric fit and key intermolecular interactions.
-
Binding Affinity Estimation: To calculate a score, typically representing the free energy of binding (ΔG), which estimates the strength of the ligand-receptor interaction.[6] A more negative score generally indicates a stronger, more favorable interaction.[6]
The process relies on two key components: a search algorithm , which explores the vast conformational space of the ligand within the binding site, and a scoring function , which evaluates the fitness of each generated pose.[7] The accuracy of a docking simulation is therefore fundamentally dependent on the quality of both the input structures and the chosen computational parameters.
Comprehensive Docking Workflow Overview
A successful docking study is a systematic process that can be divided into four primary stages: System Preparation, Protocol Validation, Production Docking, and Results Analysis. Each stage is critical for generating meaningful and reproducible data.
Caption: A flowchart illustrating the four key stages of a robust molecular docking protocol.
Essential Tools and Resources
This protocol is designed around freely available and widely used software to ensure maximum accessibility and reproducibility.
| Tool/Resource | Purpose | Recommended Software | Source/URL |
| Data Repository | To obtain protein crystal structures. | Protein Data Bank (PDB) | [Link] |
| Data Repository | To obtain ligand structures. | PubChem | [Link] |
| Preparation & Docking | To prepare protein/ligand files and run simulations. | AutoDock Suite (AutoDockTools & AutoDock Vina) | [Link] |
| Molecular Visualization | To visualize structures and analyze interactions. | PyMOL or UCSF ChimeraX | [Link] or |
Protocol Part I: System Preparation
Causality: The quality of your input structures directly dictates the quality of the output. The goal of preparation is to create chemically correct, computationally ready files (PDBQT format for AutoDock) from raw structural data.[8]
Target Protein Preparation
For this protocol, we will use Cyclooxygenase-2 (COX-2) as an exemplary target, given that thiazolidinone derivatives have been studied as COX-2 inhibitors.[9] We will use the PDB entry 5IKR .
Step-by-Step Methodology:
-
Download Structure: Navigate to the RCSB PDB and download the structure file for PDB ID: 5IKR in PDB format.
-
Load into AutoDockTools (ADT): Open ADT and load the 5ikr.pdb file.
-
Clean the Structure:
-
Remove Water Molecules: The default behavior of most docking programs is to treat the protein as rigid, and water molecules can interfere with ligand binding unless they are known to be critical.[10] In ADT, go to Edit -> Delete Water.
-
Remove Unnecessary Chains and Ligands: The 5IKR structure contains a ligand and may have multiple protein chains. For this protocol, remove the existing ligand and any secondary protein chains, retaining only the primary chain of interest.
-
-
Add Hydrogens: Crystal structures often lack hydrogen atoms. These are essential for defining correct hydrogen bonding and assigning charges. In ADT, go to Edit -> Hydrogens -> Add, selecting "Polar only" is standard practice for AutoDock.[10][11]
-
Compute Charges: Partial atomic charges are crucial for calculating electrostatic interactions. In ADT, go to Edit -> Charges -> Compute Gasteiger.
-
Set Atom Types: ADT uses specific atom types for its calculations. Go to Grid -> Macromolecule -> Choose. Select the prepared protein to automatically assign atom types.
-
Save as PDBQT: Save the prepared receptor file. This will generate a 5ikr.pdbqt file, which is now ready for docking.
Ligand Preparation: 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one
Step-by-Step Methodology:
-
Obtain Ligand Structure: Search for "5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one" on PubChem. Download the 3D conformer in SDF or MOL2 format.
-
Load into ADT: Open the downloaded ligand file in ADT (Ligand -> Input -> Open).
-
Add Hydrogens and Compute Charges: Similar to the protein, add polar hydrogens and compute Gasteiger charges.[12][13] ADT will automatically use the correct charge model for small molecules.
-
Detect Rotational Bonds: Ligand flexibility is a key part of docking. ADT must know which bonds are rotatable. Go to Ligand -> Torsion Tree -> Detect Root, then Ligand -> Torsion Tree -> Choose Torsions. Review the detected rotatable bonds (shown in green) and ensure they are chemically sensible. The number of active torsions will be displayed.
-
Save as PDBQT: Go to Ligand -> Output -> Save as PDBQT. This file contains the ligand coordinates, charge information, and the defined flexible torsion tree.
Protocol Part II: Docking Protocol Validation
Trustworthiness: Before docking an unknown compound, you MUST validate that your chosen software and parameters can accurately reproduce experimental results for your specific target.[14][15] The gold standard for this is re-docking a co-crystallized ligand.[16][17]
Re-docking Procedure
The PDB entry 5IKR contains a co-crystallized inhibitor. The validation goal is to extract this ligand, dock it back into the binding site, and see if our protocol can reproduce the experimentally observed binding pose.
-
Extract Native Ligand: Before cleaning the original 5ikr.pdb file (Step 4.1.3), save the coordinates of the heteroatom (HETATM) ligand into a separate PDB file.
-
Prepare Native Ligand: Using the file from the step above, follow the complete ligand preparation protocol (Section 4.2) to create a PDBQT file for the native ligand.
-
Define the Grid Box: In ADT, load the prepared 5ikr.pdbqt receptor. Go to Grid -> Grid Box. A box representing the search space will appear. Center this box on the position of the native ligand (you can use the loaded native ligand PDB as a guide) and ensure its dimensions (e.g., 60x60x60 Å) encompass the entire binding site.[18][19]
-
Run AutoGrid: Generate the grid map files required by AutoDock. Go to Grid -> Output -> Save GPF. Then, run the AutoGrid executable using the generated grid parameter file (.gpf).
-
Configure and Run AutoDock: Go to Docking -> Macromolecule -> Set Rigid Filename and choose 5ikr.pdbqt. Then, Docking -> Ligand -> Choose and select the prepared native ligand PDBQT. Set your docking parameters (e.g., number of runs, genetic algorithm settings) and output the docking parameter file (.dpf). Run the AutoDock executable.
Analysis of Validation Results
The primary metric for validation success is the Root Mean Square Deviation (RMSD) .[16][20] This measures the average distance between the atoms of the docked pose and the experimental crystal pose.
-
Calculate RMSD: Using your visualization software (PyMOL, Chimera) or a dedicated tool, superimpose the top-ranked docked pose of the native ligand onto the original crystal structure and calculate the RMSD.
-
Success Criterion: A successful validation is generally defined by an RMSD value ≤ 2.0 Å .[14][16][17] This indicates that the docking protocol can reliably reproduce the known binding mode.
Caption: Decision-making process for validating the molecular docking protocol based on RMSD.
Protocol Part III: Docking 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one
Once the protocol is validated, you can proceed with confidence to dock your ligand of interest.
-
Load System: In ADT, ensure your validated receptor (5ikr.pdbqt) is loaded.
-
Use Validated Grid: Use the exact same grid box parameters that were successful during validation. It is critical not to change the search space.
-
Configure and Run Docking: Go to Docking -> Ligand -> Choose and select the prepared PDBQT file for 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one. Use the same docking parameters as in the validation run. Launch the AutoDock or Vina simulation.
Protocol Part IV: Analysis and Interpretation of Results
Analyzing the results is a multi-faceted process that combines quantitative data with visual structural inspection.[6][21][22]
Binding Affinity Analysis
The primary output is the docking log file (.dlg), which ranks the docked poses based on their estimated free energy of binding.
-
Binding Energy (Score): The top-ranked pose will have the most negative binding energy (in kcal/mol). This value is useful for comparing the relative affinities of different ligands docked to the same target under identical conditions.[6][23]
-
Clustering: AutoDock groups similar poses into clusters. The largest cluster with the lowest energy is often considered the most significant result, as it suggests the ligand repeatedly found a stable conformation in that location.
| Rank | Est. Free Energy of Binding (kcal/mol) | Ligand Efficiency | Cluster RMSD | Poses in Cluster |
| 1 | -9.52 | -0.35 | 0.00 | 15 |
| 2 | -9.21 | -0.34 | 1.85 | 10 |
| 3 | -8.75 | -0.32 | 2.15 | 8 |
Table 1: Example summary of docking results for a hypothetical ligand.
Binding Pose and Interaction Analysis
Quantitative scores are meaningless without structural context.
-
Visualize Poses: Load the receptor PDBQT and the docked ligand poses (from the DLG file) into PyMOL or Chimera.
-
Inspect Top-Ranked Pose: Focus on the lowest-energy pose from the largest cluster.
-
Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the protein's active site residues.[6] Look for:
-
Hydrogen Bonds: Identify H-bond donors and acceptors between the ligand (e.g., the carbonyl oxygen and N-H of the thiazolidinone ring) and protein residues.
-
Hydrophobic Interactions: Observe how non-polar parts of the ligand (e.g., the naphthalene ring) sit within hydrophobic pockets of the active site.
-
Pi-stacking: Look for interactions between aromatic rings of the ligand and residues like Phenylalanine, Tyrosine, or Tryptophan.
-
-
Compare with Known Inhibitors: If possible, compare the binding mode of your ligand to that of known inhibitors (like the one in the 5IKR crystal structure). Does your ligand form interactions with the same key residues? This provides further confidence in your result.
Conclusion and Best Practices
This application note provides a structured, scientifically-grounded protocol for the molecular docking of 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one. The emphasis on protocol validation is paramount; without it, docking results remain speculative. By confirming that the chosen parameters can reproduce experimental data, researchers can proceed with greater confidence in their predictions for novel compounds. Remember that molecular docking is a predictive tool, and its results are hypotheses. The ultimate confirmation of binding and activity must come from experimental validation.[15]
References
-
ResearchGate. (2024). How to interprete and analyze molecular docking results?[Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]
-
ResearchGate. (n.d.). Molecular docking protocol validation.[Link]
-
Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417–422. [Link]
-
CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results.[Link]
-
Rizvi, S. M. D., Shakil, S., & Haneef, M. (2013). A simple protocol for virtual screening of novel inhibitors of β-lactamase. Bioinformation, 9(19), 979–984. (Note: While the specific paper may vary, this represents the general protocol for the AutoDock suite). [Link]
-
Medium. (2025). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools.[Link]
-
ResearchGate. (2024). Validation of Docking Methodology (Redocking).[Link]
-
MedelBioX. (2026). Ligand Preparation for Molecular Docking | AutoDockTools Tutorial.[Link]
-
Pham, T. A., & Jain, A. N. (2006). Validation of a new scoring function for molecular docking. Journal of Computer-Aided Molecular Design, 20(1), 33–48. [Link]
-
Krishnan, K. P., Shenoy, K. M., Kini, S. G., & Jeyaprakash, R. S. (2026). Identification of thiazolidin-4-one scaffold-based molecules as PI3Kα inhibitors: Molecular docking, MM/GBSA, IFD, ADMET, water–map analysis, and MD simulations. Journal of Applied Pharmaceutical Science, 16(01), 244-264. [Link]
-
Medium. (2025). A KNIME Workflow for Molecular Docking.[Link]
-
Microbe Notes. (2025). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses.[Link]
-
Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of Medicinal Chemistry, 49(20), 5912–5931. [Link]
-
The Scripps Research Institute. (n.d.). AutoDock Version 4.2 User Guide.[Link]
-
YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.[Link]
-
IntechOpen. (2024). Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery.[Link]
-
AIP Publishing. (2022). Design Molecular Modelling and Biological Studies of Thiazolidinone Derivatives with Their Target Proteins.[Link]
-
ResearchGate. (2019). Molecular docking proteins preparation.[Link]
-
National Open Access Monitor, Ireland. (2022). Synthesis, Characterization, Molecular Docking, and Anticancer Evaluation of 4‐Thiazolidinone Analogues.[Link]
-
Al-Khodairy, F., et al. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. PeerJ, 9, e11035. [Link]
-
Hussain, A., et al. (2022). Synthesis, Characterization, Antiglycation Evaluation, Molecular Docking, and ADMET Studies of 4-Thiazolidinone Derivatives. ACS Omega, 7(40), 36098–36109. [Link]
-
Lesyk, R., et al. (2015). Synthesis and biological activity evaluation of 5-pyrazoline substituted 4-thiazolidinones. Bioorganic & Medicinal Chemistry Letters, 25(15), 2913–2917. [Link]
-
Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025). Molecular Docking and SAR Studies of Thiazolidinone Compounds Against Cox-2.[Link]
-
ACS Omega. (2020). Molecular Architect: A User-Friendly Workflow for Virtual Screening.[Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.[Link]
-
ScotChem. (2025). 6. Preparing the protein and ligand for docking.[Link]
-
Pinzi, L., & Rastelli, G. (2019). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology, 15(5), e1006990. [Link]
-
Systematic Reviews in Pharmacy. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives.[Link]
-
Semantic Scholar. (n.d.). Synthesis and structures of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity.[Link]
-
Future Medicinal Chemistry. (2020). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics.[Link]
-
PubChem. (n.d.). 5-(p-Tolylmethylene)-2-thioxo-thiazolidin-4-one.[Link]
-
MDPI. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies.[Link]
-
MDPI. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones.[Link]
-
ResearchGate. (n.d.). Structure of target 5-ene-4-thiazolidinones.[Link]
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- 21. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
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- 23. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
Knoevenagel condensation for 5-arylidene-2-thioxo-thiazolidin-4-one synthesis.
Application Note: Advanced Knoevenagel Condensation Strategies for 5-Arylidene-2-Thioxo-Thiazolidin-4-One Synthesis
Introduction & Strategic Relevance
5-Arylidene-2-thioxo-thiazolidin-4-ones (rhodanine derivatives) are highly privileged heterocyclic scaffolds in modern drug discovery. They exhibit a broad spectrum of biological activities, serving as potent antimicrobial agents, anticancer compounds, and antidiabetic drugs (e.g., the aldose reductase inhibitor Epalrestat)[1]. The fundamental synthetic route to these scaffolds relies on the Knoevenagel condensation—a nucleophilic addition of rhodanine's active methylene group to an aryl aldehyde, followed by a dehydration event.
While traditional methodologies rely on harsh conditions (e.g., prolonged refluxing in organic solvents with basic catalysts like sodium acetate), contemporary pharmaceutical development demands greener, scalable, and high-yielding protocols[1]. This guide details the mechanistic causality, catalyst selection, and step-by-step self-validating protocols for synthesizing these critical building blocks.
Mechanistic Causality: The "Why" Behind the Reaction
The efficiency of the Knoevenagel condensation with rhodanine is driven by the unique electronic environment of its C-5 methylene group. Flanked by an electron-withdrawing carbonyl (C=O) and a thioxo (C=S) group, the C-5 protons are highly acidic.
Causality of Activation:
-
Deprotonation: Even mild bases or ionic liquids can deprotonate the C-5 position, generating a highly reactive, resonance-stabilized enolate[2].
-
Electrophilic Attack: The enolate attacks the carbonyl carbon of the aryl aldehyde. The electrophilicity of the aldehyde can be enhanced via hydrogen bonding or Lewis acid coordination[2][3].
-
Thermodynamic Dehydration: The intermediate aldol-type adduct rapidly dehydrates. Because of severe steric repulsion between the aryl ring and the rhodanine carbonyl oxygen in the (E)-isomer, the reaction is thermodynamically driven to almost exclusively form the (Z)-isomer[1].
Mechanistic pathway of Knoevenagel condensation for 5-arylidene rhodanine synthesis.
Quantitative Catalyst Comparison
Selecting the right catalytic system is the most critical variable in this synthesis. Recent advancements have shifted the paradigm from volatile organic solvents to Task-Specific Ionic Liquids (TSILs) and recoverable nanomaterials.
| Catalyst System | Solvent Environment | Temperature | Reaction Time | Typical Yield (%) | Reference |
| Sodium Acetate | Acetic Acid | Reflux | Hours | Moderate | 1[1] |
| Ethylenediammonium diacetate | Methanol | Ambient | Hours | High | 1[1] |
| DIPEAc (RTIL) | None | Room Temp | Minutes | 93% | 4[4] |
| 2-Hydroxyethylammonium formate | None (TSIL) | Room Temp | 2 mins | 94% | 2[2] |
| ZnO Nanobelts (5 mol%) | None | 90°C | 10 mins | 99% | 3[3] |
Experimental Protocols
Protocol A: Ultra-Rapid Synthesis using Task-Specific Ionic Liquids (TSILs)
This protocol utilizes 2-hydroxyethylammonium formate, acting as both the solvent and the catalyst[2].
-
Causality Note: The use of this specific TSIL is not merely for solvation. The ammonium moiety acts as a Brønsted acid to protonate the aldehyde's carbonyl oxygen (increasing its electrophilicity). Simultaneously, the formate anion acts as a mild base to deprotonate the C-5 methylene of rhodanine. This dual-activation mechanism is precisely why the reaction reaches completion in just 2 minutes at room temperature[2].
Step-by-Step Procedure:
-
Preparation: In a 10 mL round-bottom flask, add 1.0 mmol of the aryl aldehyde and 1.0 mmol of rhodanine[2].
-
Catalysis: Add 1.0 mL of 2-hydroxyethylammonium formate (TSIL) to the mixture[2].
-
Reaction: Stir the mixture vigorously at room temperature. Expert Insight: The mixture will rapidly change color (usually to deep yellow or red) and precipitate as the product forms. If the stirring bar seizes due to rapid precipitation, manual agitation may be required.
-
Quenching & Isolation: After 2 minutes, add 5 mL of cold distilled water to the flask to fully precipitate the product and dissolve the TSIL[2].
-
Filtration: Collect the solid product via vacuum filtration and wash thoroughly with cold water.
-
Purification: Recrystallize the crude solid from hot ethanol to yield the pure (Z)-5-arylidene-2-thioxo-thiazolidin-4-one[2].
Protocol B: Solvent-Free Synthesis using ZnO Nanobelts
This protocol leverages the Lewis acidity of recyclable zinc oxide nanobelts[3].
-
Causality Note: ZnO nanobelts provide a massive surface area of Lewis acidic Zn²⁺ sites. These sites coordinate with the oxygen atoms of the reactants, significantly lowering the activation energy for the nucleophilic attack. The solvent-free condition at 90°C drives the dehydration step forward by evaporating the water byproduct, shifting the equilibrium entirely to the product side, resulting in near-quantitative yields (99%)[3].
Step-by-Step Procedure:
-
Preparation: Thoroughly mix 1.0 mmol of aryl aldehyde, 1.0 mmol of rhodanine, and 5 mol% of ZnO nanobelts in a mortar or a small reaction vial[3].
-
Reaction: Heat the solvent-free mixture in an oil bath at 90°C for 10 minutes[3].
-
Extraction: Cool the mixture to room temperature and extract the organic product using hot ethanol or ethyl acetate, leaving the insoluble ZnO nanobelts behind[3].
-
Recycling: Filter the ZnO nanobelts, wash with ethanol, dry, and reserve for subsequent catalytic cycles (can be reused multiple times without loss of potential)[3].
-
Isolation: Concentrate the filtrate under reduced pressure and recrystallize to obtain the pure product[3].
Step-by-step experimental workflow for the solvent-free synthesis of rhodanine derivatives.
Trustworthiness: Self-Validation & Quality Control
A robust protocol must be a self-validating system. Do not rely solely on Thin Layer Chromatography (TLC), as the highly conjugated product can streak and mask residual rhodanine. To confirm the structural integrity and isomeric purity of the synthesized 5-arylidene-2-thioxo-thiazolidin-4-one, perform the following orthogonal checks:
-
¹H NMR Spectroscopy (The Gold Standard):
-
Confirmation of Conversion: The active methylene protons of the starting rhodanine (typically appearing as a singlet around δ 4.0 ppm) must completely disappear[1].
-
Confirmation of (Z)-Isomer: Look for the definitive hallmark of successful condensation: the appearance of a vinylic proton (=CH) singlet. Due to the deshielding effect of the adjacent aromatic ring and carbonyl group in the (Z)-configuration, this proton reliably appears between δ 7.45 and 7.80 ppm (in DMSO-d₆)[1].
-
Amine Proton: The N-H proton of the rhodanine ring will appear far downfield, typically around δ 13.6 – 13.8 ppm [1].
-
-
Melting Point Analysis: 5-arylidene rhodanines are highly crystalline and typically exhibit sharp, high melting points (often >200°C). A depressed or broad melting range immediately indicates incomplete dehydration or trapped starting materials[1][4].
References
-
Environmentally Friendly Approach to Knoevenagel Condensation of Rhodanine in Choline Chloride: Urea Deep Eutectic Solvent and QSAR Studies on Their Antioxidant Activity. MDPI.[1]
-
Comparison of Amino Acid-Catalyzed Reaction Options for the Knoevenagel Condensation. JEWLScholar@MTSU.[5]
-
Environmentally Benign Synthesis of 5-Arylidene-rhodanine derivatives in Room-Temperature Diisopropyl Ethyl Ammonium Acetate. Scholars Research Library.[4]
-
A solvent-free protocol for the green synthesis of arylalkylidene rhodanines in a task-specific ionic liquid. Canadian Science Publishing.[2]
-
ZnO Nanobelts: An Efficient Catalyst for Synthesis of 5-Arylidine-2,4-Thiazolidinediones and 5-Arylidine-Rhodanines. SCIRP.[3]
Sources
Technical Support Center: Optimizing Rhodanine Derivative Synthesis
Welcome to the technical support center for the synthesis of rhodanine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Authored from the perspective of a Senior Application Scientist, this document provides in-depth, field-proven insights in a direct question-and-answer format, focusing on troubleshooting common experimental issues and optimizing reaction conditions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of 5-substituted rhodanine derivatives, which are most commonly prepared via the Knoevenagel condensation.
Q1: What is the underlying mechanism for the synthesis of 5-arylmethylidenerhodanine derivatives?
The most prevalent and efficient method for creating a C-C double bond at the 5-position of the rhodanine ring is the Knoevenagel condensation .[1][2] This reaction involves the condensation of an active methylene compound (rhodanine) with a carbonyl compound (typically an aromatic or heteroaromatic aldehyde).
The mechanism proceeds through several key steps:
-
Deprotonation: A base removes a proton from the C-5 methylene group of the rhodanine core. This is the most acidic position due to the electron-withdrawing effects of the adjacent carbonyl (C-4) and thiocarbonyl (C-2) groups. This deprotonation generates a highly reactive enolate nucleophile.[2]
-
Nucleophilic Attack: The rhodanine enolate attacks the electrophilic carbonyl carbon of the aldehyde, forming a transient aldol-type addition intermediate.
-
Dehydration: This intermediate rapidly undergoes dehydration (elimination of a water molecule) to yield the final, more stable α,β-unsaturated product, the 5-arylmethylidenerhodanine derivative.[2] The reaction typically results in the formation of the more thermodynamically stable Z-isomer.[1]
Caption: Figure 1: Knoevenagel Condensation Mechanism
Q2: How do I select the appropriate catalyst and solvent for my reaction?
The choice of catalyst and solvent is critical and significantly influences reaction time, yield, and purity.[2] There is no single universal system; optimization is often required.
-
Catalysts: The reaction is base-catalyzed. The choice of base can range from inorganic to organic.
-
Sodium Acetate in Acetic Acid: This is a classic, widely used system that provides moderate to good yields. The acetic acid serves as both the solvent and a proton source for the dehydration step.[3][4][5]
-
Piperidine or Pyrrolidine: These are effective organic bases, often used in solvents like ethanol or methanol. However, in some cases, piperidine in ethanol has been reported to yield no product, highlighting the need for careful optimization.[3][4][6]
-
Ammonium Acetate (NH₄OAc): Often used in acetic acid or toluene, it serves as a mild and effective catalyst.[6]
-
L-proline: This amino acid has emerged as a powerful organocatalyst, particularly in green chemistry approaches using deep eutectic solvents (DESs).[7][8]
-
-
Solvents:
-
Glacial Acetic Acid: A common solvent, particularly with sodium acetate as the catalyst. It is effective but requires careful handling due to its corrosive nature.
-
Alcohols (Ethanol, Methanol): Frequently used with organic bases. They are good solvents for the starting materials, but reaction times may be longer.
-
Deep Eutectic Solvents (DESs): Mixtures like choline chloride and urea have gained attention as environmentally friendly alternatives.[3][4] They can act as both the solvent and catalyst system, often requiring no additional catalyst and simplifying workup, which may involve simple precipitation by adding water.[3]
-
Q3: How can I effectively monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.
-
Procedure: Spot the starting rhodanine, the aldehyde, and the co-spotted reaction mixture on a TLC plate.
-
Interpretation: The reaction is complete when the spots corresponding to the starting materials (especially the limiting reagent) have disappeared and a new, typically lower Rf spot corresponding to the highly conjugated product has appeared. The product is often colored (yellow to orange-red), making it easy to visualize.[2][9]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem: Low or No Product Yield
Q: My reaction has run for several hours, but the TLC shows very little product formation and a lot of starting material. What are the likely causes and how can I fix this?
A: Low or no yield is a common issue that can often be traced back to several key factors.
-
Inactive Catalyst or Inappropriate Base/Solvent System:
-
Causality: The deprotonation of rhodanine is the first and most critical step. If the base is too weak for the chosen solvent system or has degraded (e.g., old piperidine), the reaction will not initiate. Some combinations are known to be ineffective; for example, piperidine in ethanol may not work for all substrates, whereas sodium acetate in acetic acid is generally more robust.[3][4]
-
Solution:
-
Verify the quality and age of your base. Use freshly opened or purified reagents.
-
Switch to a different catalytic system. If an organic base in alcohol fails, try sodium acetate in glacial acetic acid.
-
Consider using a more modern, "greener" approach like a choline chloride:urea deep eutectic solvent, which has been shown to be very effective, often without an additional catalyst.[3]
-
-
-
Insufficient Temperature:
-
Causality: The Knoevenagel condensation, particularly the dehydration step, often requires thermal energy to proceed at a reasonable rate. Room temperature reactions may be very slow or stall completely.
-
Solution: Heat the reaction mixture. Refluxing is common for these reactions.[2] Temperatures between 60 °C and 90 °C are often reported to give good results within a few hours.[7][8] Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields.[1]
-
-
Purity of Reactants:
-
Causality: Impurities in the starting rhodanine or aldehyde can inhibit the catalyst or participate in side reactions. Aldehydes, in particular, can oxidize to carboxylic acids over time.
-
Solution: Ensure the purity of your starting materials. Recrystallize the rhodanine if necessary. Use freshly purchased or purified aldehydes.
-
Caption: Figure 2: Troubleshooting Low Yield
Problem: Difficult Purification
Q: My reaction seems to have worked, but I'm left with an oily or impure solid that is difficult to crystallize. What are the best purification strategies?
A: Purification challenges usually arise from residual starting materials, side products, or an inappropriate work-up procedure.
-
Initial Product Isolation:
-
Causality: Rhodanine derivatives are often highly crystalline and insoluble in the reaction medium upon cooling, especially when using solvents like acetic acid or ethanol.[2] This property is key to a simple initial purification.
-
Solution: After the reaction is complete (as confirmed by TLC), cool the mixture to room temperature, then place it in an ice bath to maximize precipitation. Collect the crude product by suction filtration. Wash the solid sequentially with cold water, then a cold organic solvent like ethanol or ether to remove residual acid and unreacted aldehyde.[10]
-
-
Recrystallization:
-
Causality: If the filtered solid is still impure, recrystallization is the most effective next step.
-
Solution: Select an appropriate solvent. Glacial acetic acid and ethanol are commonly used.[9][10] Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to form pure crystals. The filtration of hot acetic acid should be done with extreme care in a fume hood.[10]
-
-
Column Chromatography:
-
Causality: If the product is an oil or if recrystallization fails to remove a persistent impurity, column chromatography is necessary.
-
Solution: Use silica gel as the stationary phase. A common mobile phase is a gradient of ethyl acetate in hexane or dichloromethane in methanol.[11] The appropriate solvent system should first be determined by TLC analysis.
-
Problem: Formation of Side Products
Q: My TLC plate shows multiple spots, and my final product NMR is complex. What are the likely side reactions?
A: While the Knoevenagel condensation is generally robust, several side reactions can occur.
-
Hydrolysis of the Rhodanine Ring:
-
Causality: The rhodanine ring can undergo hydrolysis, especially under aqueous or basic conditions, to form an enethiol.[12] In some cases, particularly when using DMSO as a solvent, these enethiols can undergo further reactions like dimerization.[12]
-
Solution: Minimize water in your reaction by using dry solvents and reagents. If your work-up involves water, perform it quickly and at a low temperature. Avoid storing samples in DMSO for extended periods.
-
-
Michael Addition:
-
Causality: The exocyclic double bond of the 5-arylmethylidenerhodanine product is an electrophilic Michael acceptor. It can react with nucleophiles present in the reaction mixture, such as another rhodanine enolate or the amine catalyst (e.g., piperidine).[1]
-
Solution: Use a catalytic amount of base rather than a large excess. Keep reaction times to the minimum required for full conversion of the starting material.
-
Part 3: Experimental Protocols & Data
General Experimental Protocol: Synthesis of 5-(4-chlorobenzylidene)rhodanine
This protocol is a representative example of a Knoevenagel condensation using sodium acetate in acetic acid.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add rhodanine (1.33 g, 10 mmol), 4-chlorobenzaldehyde (1.41 g, 10 mmol), and anhydrous sodium acetate (1.64 g, 20 mmol).
-
Solvent Addition: Add 20 mL of glacial acetic acid to the flask.
-
Reaction: Heat the mixture to reflux (approximately 118 °C) with vigorous stirring. The mixture will become a clear, yellow-to-orange solution.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane mobile phase) every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Isolation: Once the starting materials are consumed, remove the flask from the heat source and allow it to cool to room temperature. A yellow precipitate will form. Cool the flask further in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the yellow solid by suction filtration. Wash the filter cake with cold water (3 x 20 mL) followed by cold ethanol (2 x 10 mL).
-
Drying: Dry the purified product under vacuum to obtain 5-(4-chlorobenzylidene)rhodanine as a bright yellow solid.
Table 1: Comparison of Reaction Conditions for Rhodanine Derivative Synthesis
| Aldehyde | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Vanillin | L-proline | Glycerol:L-proline (2:1 DES) | 60 | 1 | 94 | [7] |
| 4-Nitrobenzaldehyde | None | Choline Chloride:Urea (1:2 DES) | 90 | 0.5 | 78 | [3] |
| Benzaldehyde | Piperidine | Ethanol | Reflux | 8 | 85 | [2] |
| 4-Dimethylaminobenzaldehyde | Sodium Acetate | Acetic Acid | Reflux | 2 | 92 | [2] |
| 3-Hydroxy-4-methoxybenzaldehyde | L-proline | Glycerol:L-proline (2:1 DES) | 60 | 1 | 92 | [8] |
| Various Aromatic Aldehydes | Ethylenediammonium diacetate | Methanol | Ambient | N/A | High | [3][4] |
References
-
Al-Sanea, M. M., et al. (2022). Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. MDPI. Available from: [Link]
-
Boon, P., et al. (2015). Chapter 8: Rhodanine. The Royal Society of Chemistry. Available from: [Link]
-
Jubault, P., et al. (2023). Synthesis of 5-arylidenerhodanines in L-proline-based deep eutectic solvent. PMC. Available from: [Link]
-
Molnar, M., et al. (2018). Environmentally Friendly Approach to Knoevenagel Condensation of Rhodanine in Choline Chloride: Urea Deep Eutectic Solvent and QSAR Studies on Their Antioxidant Activity. MDPI. Available from: [Link]
-
Molnar, M., et al. (2018). Environmentally Friendly Approach to Knoevenagel Condensation of Rhodanine in Choline Chloride: Urea Deep Eutectic Solvent and QSAR Studies on Their Antioxidant Activity. Semantic Scholar. Available from: [Link]
-
Nencki, M. (1877). Rhodanine. Wikipedia. Available from: [Link]
-
Organic Syntheses Procedure. (1959). N-(p-ACETYLAMINOPHENYL)RHODANINE. Organic Syntheses. Available from: [Link]
-
Patel, H., et al. (2020). A Brief Review on Different Reactions of Rhodanine. ResearchGate. Available from: [Link]
-
ResearchGate. (2023). Optimization of Knoevenagel conditions. a. ResearchGate. Available from: [Link]
-
Schofield, C. J., et al. (2022). Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases. PMC. Available from: [Link]
-
Schofield, C. J., et al. (2021). Rhodanine derived enethiols react to give 1,3-dithiolanes and mixed disulfides. PMC. Available from: [Link]
-
Scribd. (n.d.). Synthesis of Rhodanine Derivatives. Scribd. Available from: [Link]
- Takeda Chemical Industries, Ltd. (1982). Rhodanine derivatives, process for their preparation, and aldose reductase inhibitor containing the rhodanine derivatives as active ingredient. Google Patents.
- The Catholic University of Korea Industry-Academy Cooperation Foundation. (2009). Rhodanine Derivatives, a Process for the Preparation Thereof and Pharmaceutical Composition Containing the Same. Google Patents.
-
Tom-Aba, D., et al. (2014). Synthesis and biological evaluation of new rhodanine analogues bearing 2-chloroquinoline and benzo[h]quinoline scaffolds as anticancer agents. PubMed. Available from: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. EP0047109A1 - Rhodanine derivatives, process for their preparation, and aldose reductase inhibitor containing the rhodanine derivatives as active ingredient - Google Patents [patents.google.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US20090042872A1 - Rhodanine Derivatives, a Process for the Preparation Thereof and Pharmaceutical Composition Containing the Same - Google Patents [patents.google.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one stability and storage conditions
Welcome to the Application Science Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one (a 5-arylidene rhodanine derivative).
Rhodanine derivatives are considered "privileged scaffolds" in medicinal chemistry but are notorious for acting as Pan-Assay Interference Compounds (PAINS) if mishandled. This guide bypasses generic advice to explain the exact chemical causality behind the stability, storage, and handling of this specific compound, ensuring your assay data remains robust and reproducible.
Part 1: The Chemical Causality of Rhodanine Instability
To troubleshoot effectively, you must understand the molecular vulnerabilities of the 5-arylidene rhodanine core. The stability of 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one is dictated by three primary mechanisms:
-
Base-Catalyzed Hydrolysis: The cyclic thioamide (thiazolidinone) ring is highly susceptible to nucleophilic attack by hydroxide ions. At physiological or alkaline pH (pH > 7.4), the ring rapidly opens to form an enethiol intermediate[1][2]. This enethiol is a potent zinc chelator, which frequently causes false-positive inhibition in metalloenzyme assays[1].
-
Solvent-Induced Dimerization: While DMSO is the standard solvent for solubilizing hydrophobic compounds, rhodanines and their enethiol derivatives are chemically reactive in DMSO over time. Prolonged storage in DMSO leads to oxidative dimerization, forming complex mixtures of 1,3-dithiolanes and mixed disulfides[3].
-
Photo-Isomerization: The compound is synthesized in the thermodynamically stable Z-configuration at the exocyclic double bond[4]. However, prolonged exposure to ambient light or UV radiation can trigger E/Z isomerization, altering the compound's 3D conformation and target binding affinity.
Part 2: Frequently Asked Questions (FAQs)
Q: Can I prepare a 10 mM master stock in DMSO and store it at -20°C for long-term use? A: No. While anhydrous DMSO is required for initial solubilization due to the hydrophobic naphthalene moiety, rhodanines undergo time-dependent dimerization in DMSO[3]. We strongly recommend weighing out the powder and preparing fresh DMSO stock solutions immediately before your experiment. Discard any unused DMSO stock after 24 hours.
Q: My biochemical assay requires a buffer at pH 8.0. Will this compound remain stable? A: No. At pH 8.0 and above, the rhodanine core undergoes rapid base-catalyzed hydrolysis[2]. If your assay shows sudden "pan-inhibition," you are likely observing the activity of the hydrolyzed enethiol fragment, not the intact molecule. You must lower your assay pH to 6.0–7.0, a range where the intact rhodanine is highly stable[5][6].
Q: Why did my compound precipitate immediately upon dilution into the assay buffer? A: 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one is highly lipophilic. Rapidly pipetting a concentrated DMSO stock directly into an aqueous buffer causes a sudden drop in the dielectric constant, forcing the non-polar naphthalene rings to aggregate. Causality-driven solution: Perform your serial dilutions in 100% DMSO first. Then, transfer the diluted stocks into the aqueous buffer with rapid vortexing, ensuring the final DMSO concentration never exceeds 1% v/v.
Part 3: Quantitative Stability Data
The following table summarizes the expected stability of 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one across various matrices.
| Matrix / Solvent | Condition | Half-Life (t₁/₂) | Primary Degradation Mechanism | Recommended Action |
| Lyophilized Powder | -20°C, Dark, Desiccated | > 24 Months | None | Standard long-term storage. |
| Anhydrous DMSO | 25°C, Ambient Light | < 72 Hours | Oxidative Dimerization | Prepare fresh daily; do not store[3]. |
| Aqueous Buffer | pH 6.0 – 7.0, 25°C | > 24 Hours | Negligible | Optimal assay range[5]. |
| Aqueous Buffer | pH 8.0 – 9.0, 25°C | < 4 Hours | Base-Catalyzed Hydrolysis | Avoid alkaline buffers[2]. |
Part 4: Self-Validating Protocol: HPLC-UV Integrity Assay
Before initiating high-throughput screening or in vivo dosing, it is critical to verify that your dosing solution contains the intact compound and not the enethiol degradant. This protocol utilizes a forced-degradation positive control to self-validate the chromatographic separation.
Step-by-Step Methodology
1. Reagent & Mobile Phase Preparation
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.
-
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
2. Sample Preparation (The Self-Validating Step)
-
Negative Control (Intact Standard): Dissolve 100 µM of the compound in anhydrous DMSO immediately before injection.
-
Positive Control (Forced Degradation): Dissolve 100 µM of the compound in 0.1 M NaOH. Incubate for 1 hour at room temperature. Causality: This forces quantitative hydrolysis of the rhodanine ring into the enethiol intermediate, providing a known retention time for the degraded product[5].
-
Test Sample: Prepare 100 µM of the compound in your intended assay buffer/solvent.
3. Chromatographic Method
-
Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm).
-
Gradient: 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.
-
Detection: UV absorbance at 377 nm (specific for the intact conjugated naphthalene-rhodanine system)[2].
4. Validation Logic & Analysis
-
Analyze the chromatograms. The Negative Control will show a late-eluting peak (intact, highly hydrophobic). The Positive Control will show an earlier-eluting peak (enethiol, more polar).
-
If your Test Sample peak matches the retention time of the Positive Control, your storage condition has failed. If it matches the Negative Control, the structural integrity is confirmed.
Part 5: Degradation Pathway Visualization
The following diagram maps the causality between improper storage conditions and specific chemical degradation pathways.
Caption: Degradation pathways of rhodanine derivatives in incompatible storage and assay conditions.
References
-
Structure activity relationship studies on rhodanines and derived enethiol inhibitors of metallo-β-lactamases. PMC.[Link]
-
Rhodanine as a Potent Scaffold for the Development of Broad-Spectrum Metallo-β-lactamase Inhibitors. ACS Medicinal Chemistry Letters.[Link]
-
Identification of a rhodanine derivative BML-260 as a potent stimulator of UCP1 expression. Theranostics. [Link]
-
Rhodanine derived enethiols react to give 1,3-dithiolanes and mixed disulfides. RSC Advances.[Link]
-
Design and Microwave Synthesis of New (5Z) 5-Arylidene-2-thioxo-1,3-thiazolinidin-4-one Derivatives. PMC.[Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Identification of a rhodanine derivative BML-260 as a potent stimulator of UCP1 expression [thno.org]
- 3. Rhodanine derived enethiols react to give 1,3-dithiolanes and mixed disulfides - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00157E [pubs.rsc.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Poor Cell Permeability of 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one and related rhodanine derivatives. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of poor cell permeability observed with this class of compounds. Our goal is to equip you with the knowledge and practical protocols to enhance the cellular uptake of your compound and achieve reliable results in your cell-based assays.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the cell permeability of 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one.
Q1: My 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one derivative is highly active in biochemical assays but shows weak or no activity in cell-based assays. Why is this happening?
A: A significant discrepancy between biochemical and cellular activity often points towards poor cell permeability.[1] While your compound can effectively interact with its purified target protein, it may be unable to cross the cell membrane to reach its site of action within an intact cell. Other contributing factors could include compound instability in cell culture media, rapid metabolism by the cells, or active removal from the cell by efflux pumps.[1]
Q2: What are the key physicochemical properties of 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one that might contribute to its low permeability?
-
Lipophilicity (LogP): An optimal LogP range is crucial for passive diffusion across the lipid bilayer of the cell membrane. Deviations can hinder this process.
-
Polar Surface Area (PSA): A high PSA, often due to the presence of polar functional groups like the carbonyl and thiocarbonyl groups in the thiazolidinone ring, can impede membrane traversal.
-
Hydrogen Bonding Capacity: The presence of hydrogen bond donors and acceptors can increase solvation in the aqueous extracellular environment, making it energetically unfavorable to partition into the lipophilic membrane.[6][7]
Q3: How can I experimentally confirm that poor permeability is the primary issue?
A: To definitively diagnose a permeability problem, you can employ several established in vitro assays:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that assesses a compound's ability to passively diffuse across an artificial lipid membrane.[8][9][10] It provides a good initial indication of passive permeability.
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[11][12][13] It not only measures passive diffusion but can also identify the involvement of active transport and efflux mechanisms.[11][12]
A low permeability value in a PAMPA assay strongly suggests a problem with passive diffusion. If the compound shows higher permeability in PAMPA than in a Caco-2 assay, it could indicate that the compound is a substrate for cellular efflux pumps.[9]
II. Troubleshooting Guides: Enhancing Cellular Uptake
This section provides detailed troubleshooting strategies in a question-and-answer format to guide you through overcoming the poor cell permeability of your compound.
Issue 1: Low Passive Diffusion Confirmed by PAMPA
Q: My PAMPA results indicate low passive permeability for 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one. What are my options to improve its entry into cells for my experiments?
A: When passive diffusion is the limiting factor, several formulation and chemical modification strategies can be employed.
Formulation strategies aim to improve the compound's presentation to the cell membrane without chemically altering the molecule itself.[14]
-
Use of Permeation Enhancers: Certain excipients can transiently increase membrane fluidity, thereby facilitating compound uptake.
-
Causality: Surfactants or bile salts, at low, non-toxic concentrations, can disrupt the highly ordered structure of the lipid bilayer, creating transient "pores" or increasing fluidity, which can enhance the passage of poorly permeable compounds.[15]
-
-
Nanoparticle Encapsulation: Encapsulating your compound within lipid-based or polymeric nanoparticles can promote cellular uptake via endocytosis.[15][16]
-
Causality: The cell's natural process of endocytosis can be harnessed to internalize nanoparticles containing the compound. This bypasses the need for passive diffusion across the membrane.
-
Table 1: Comparison of Formulation Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Permeation Enhancers | Temporarily disrupts the cell membrane.[14] | Simple to implement in in vitro assays. | Potential for cell toxicity at higher concentrations; effects can be transient. |
| Nanoparticle Formulation | Facilitates uptake via endocytosis.[16] | Can protect the compound from degradation; allows for controlled release. | Requires specialized formulation expertise and characterization. |
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug.[8]
-
Esterification: Masking polar functional groups, such as a carboxylic acid, with an ester group can increase the lipophilicity of the molecule, enhancing its ability to cross the cell membrane.[17]
-
Causality: The ester group is less polar than the carboxylic acid it replaces, leading to a more favorable partition coefficient for membrane transit. Once inside the cell, ubiquitous esterase enzymes cleave the ester bond, releasing the active compound.[17] For thiazolidinone derivatives, this can be a particularly effective strategy.[18]
-
Experimental Workflow: Prodrug Synthesis and Evaluation
Caption: Decision tree for identifying active efflux.
If your compound is a confirmed substrate for an efflux pump, medicinal chemistry efforts can be directed towards synthesizing analogs that are not recognized by the transporter.
-
Causality: Minor structural modifications, such as altering hydrogen bonding patterns or changing the overall shape and charge distribution of the molecule, can disrupt the key interactions required for recognition and transport by efflux pumps. Introducing intramolecular hydrogen bonds can sometimes improve permeability. [6][7][19]
III. Concluding Remarks
Overcoming poor cell permeability is a critical step in the development of promising therapeutic agents like 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one. By systematically diagnosing the underlying cause of low permeability and applying targeted formulation or medicinal chemistry strategies, researchers can successfully enhance the cellular uptake of their compounds. This technical guide provides a framework for troubleshooting these challenges, enabling the progression of your research and drug discovery efforts. For further in-depth analysis of specific experimental issues, please do not hesitate to contact our technical support team.
IV. References
-
The Impact of Formulation Strategies on Drug Stability and Bioavailability - JOCPR. (2024, January 25). Journal of Chemical and Pharmaceutical Research.
-
Dadwal, S., Kumar, R., & Wadhwa, S. (n.d.). Formulation strategies to improve the permeability of BCS class III drugs: Special emphasis on 5 Fluorouracil. Jetir.Org.
-
Maher, S., et al. (2021). Formulation strategies to improve the efficacy of intestinal permeation enhancers. Journal of Controlled Release, 338, 59-71.
-
Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. (2020). ScholarWorks@UTEP.
-
Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. (2022). PMC.
-
Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. (n.d.). PMC.
-
Technical Support Center: Overcoming Poor Permeability of Small Molecule Agonists in Cell-Based Assays. (n.d.). Benchchem.
-
Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025, February 21). MDPI.
-
Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Journal of Medicinal Chemistry. (2012, March 6). ACS Publications.
-
Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Request PDF. (2025, August 9). ResearchGate.
-
A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities. (2019, April 3). Taylor & Francis.
-
Caco-2 Permeability Assay. (n.d.). Enamine.
-
Caco-2 Permeability Assay. (n.d.). Evotec.
-
Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. (n.d.). PMC.
-
Kerns, E. H., et al. (2004). Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. Journal of Pharmaceutical Sciences, 93(6), 1440-1453.
-
Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for ass. (n.d.). IMR Press.
-
Highly efficient microwave synthesis of rhodanine and 2-thiohydantoin derivatives and determination of relationships between their chemical structures and antibacterial activity. (2019). ResearchGate.
-
Hubatsch, I., et al. (2007). Caco-2 cell permeability assays to measure drug absorption. Nature Protocols, 2(9), 2111-2119.
-
Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activated γ Receptor. (n.d.). PMC.
-
Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. (2023). MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Prodrug Approach as a Strategy to Enhance Drug Permeability [mdpi.com]
- 9. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. storage.imrpress.com [storage.imrpress.com]
- 11. enamine.net [enamine.net]
- 12. Caco-2 Permeability | Evotec [evotec.com]
- 13. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. "Formulation Strategies To Enhance Solubility And Permeability Of Small" by Pradeep Kumar Bolla [scholarworks.utep.edu]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde [mdpi.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Selectivity of 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one
Welcome to the Technical Support Center for assay development and medicinal chemistry optimization. This guide is specifically designed for researchers and drug development professionals working with 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one —a 5-arylidene rhodanine derivative.
While rhodanines are privileged scaffolds capable of potent enzyme inhibition, they are frequently flagged as Pan-Assay Interference Compounds (PAINS). This guide provides field-proven troubleshooting workflows to de-risk this scaffold, validate true binding causality, and engineer high target selectivity.
Part 1: De-Risking the Scaffold (The PAINS Dilemma)
Q1: Our initial High-Throughput Screening (HTS) identified 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one as a potent hit against our target enzyme, but counter-screening shows it hits multiple unrelated targets. Why does this happen?
A1: The promiscuity of this specific compound is a well-documented phenomenon linked to its 5-ene-rhodanine core[1]. The lack of selectivity is rarely due to conserved binding pockets; rather, it is driven by three distinct assay interference mechanisms:
-
Covalent Michael Addition: The exocyclic double bond connecting the naphthalene ring to the C5 position of the rhodanine core is conjugated with the adjacent carbonyl. This creates an electrophilic Michael acceptor that can non-specifically and covalently bind to nucleophilic residues (e.g., exposed cysteines) on various enzymes[2].
-
Colloidal Aggregation: The highly lipophilic naphthalene moiety combined with the flat rhodanine core promotes the formation of colloidal aggregates in aqueous buffers. These aggregates sequester and denature proteins non-specifically[3].
-
Photometric Interference: The extended π -conjugation of the naphthalen-2-ylmethylene system absorbs light strongly in the visible spectrum, which can quench fluorescence or interfere with colorimetric assay readouts, yielding false-positive inhibition data[1].
Q2: How can we experimentally prove whether our compound is a true, reversible inhibitor or just an assay artifact?
A2: You must implement a self-validating, orthogonal triage protocol. Never rely solely on a primary biochemical assay when working with rhodanines. Follow the step-by-step methodology below to establish causality.
Protocol 1: Step-by-Step De-Risking of Rhodanine Hits
-
Detergent Sensitivity Test (Aggregation Check):
-
Step: Supplement your standard assay buffer with a non-ionic detergent (0.01% to 0.05% Triton X-100 or Tween-20).
-
Logic: Detergents disrupt colloidal aggregates. If the IC 50 value increases by more than 10-fold upon detergent addition, the inhibition is an artifact of aggregation[3].
-
-
Thiol Reactivity Assay (Covalent Check):
-
Step: Pre-incubate 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one with a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Glutathione (GSH) for 30 minutes before adding the target enzyme.
-
Logic: If the compound is acting as a promiscuous Michael acceptor, the DTT/GSH will covalently attack the exocyclic double bond, neutralizing the compound and resulting in a complete loss of enzyme inhibition.
-
-
Orthogonal Readout Validation:
-
Step: If your primary assay relies on fluorescence or absorbance, validate the IC 50 using a label-free technique such as RapidFire Mass Spectrometry (MS) or Isothermal Titration Calorimetry (ITC).
-
Logic: This eliminates the possibility of spectral quenching by the highly conjugated naphthalene-rhodanine system.
-
Caption: Workflow for de-risking 5-ene-rhodanine hits to eliminate PAINS artifacts.
Part 2: Troubleshooting Selectivity (SAR Optimization)
Q3: We have validated that the compound is a non-covalent, true binder, but it still lacks selectivity between closely related enzyme isoforms. How do we engineer target specificity?
A3: The parent compound, 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one, is highly planar and lipophilic, which allows it to slide into conserved hydrophobic pockets across various enzymes. To drive selectivity, you must break this planarity and exploit non-conserved sub-pockets. There are two primary vectors for structural modification:
-
The N3 Position (Solvent Channel Exploitation): The unsubstituted nitrogen (N3) on the rhodanine ring is a prime location for derivatization. Introducing polar, bulky, or charged groups here can drastically alter selectivity. For example, attaching an acetic acid moiety at N3 has been proven to shift selectivity toward specific cholinesterases[4], while piperazine hybrids have been successfully used to target specific kinase profiles[5].
-
The C5 Arylidene Position (Deep Pocket Anchoring): The naphthalene ring provides strong but non-specific hydrophobic contacts. Replacing it with heteroaromatic systems (like indole or isatin) introduces hydrogen-bond donors/acceptors that can interact with unique residues in the target's active site, a strategy successfully employed to achieve isoform selectivity in human carbonic anhydrase (hCA) inhibitors[6].
Protocol 2: SAR Expansion Methodology
-
Computational Mapping: Perform molecular docking of the parent compound into the crystal structures of both the target enzyme and off-target homologues. Identify non-conserved amino acid residues within a 5–7 Å radius of the N3 and C5 vectors.
-
N3-Derivatization (Synthesis): Dissolve 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one in anhydrous DMF. Add K 2 CO 3 (1.5 eq) and an alkylating agent (e.g., ethyl bromoacetate or a piperazine-linker halide). Stir at room temperature for 4-6 hours. Purify via column chromatography to yield N3-substituted analogs.
-
C5-Bioisosteric Replacement (Synthesis): To replace the naphthalene ring, perform a Knoevenagel condensation. React unsubstituted rhodanine with a panel of substituted heteroaryl aldehydes (e.g., quinoline-carboxaldehydes) using sodium acetate in glacial acetic acid under reflux for 12 hours.
-
Counter-Screening: Assay the synthesized derivatives simultaneously against the target enzyme and a panel of off-target enzymes to calculate the Selectivity Index (SI = IC 50,Off−Target / IC 50,Target ).
Caption: Structural vectors for optimizing the selectivity of the rhodanine scaffold.
Part 3: Quantitative Impact of Structural Modifications
To illustrate the expected outcomes of the SAR workflow, the table below summarizes the typical shifts in the Selectivity Index (SI) observed when optimizing the rhodanine scaffold away from the parent naphthalen-2-ylmethylene structure, based on established medicinal chemistry campaigns[4][5][6].
Table 1: Representative Impact of Structural Modifications on Rhodanine Selectivity
| Compound Modification | Target Enzyme | Off-Target Enzyme | Target IC 50 (µM) | Off-Target IC 50 (µM) | Selectivity Index (SI) | Mechanism of Selectivity |
| Parent: 5-Naphthyl-rhodanine (Unsubstituted N3) | Enzyme A | Enzyme B | 1.20 | 1.50 | 1.25 | Non-specific hydrophobic binding |
| Modification 1: N3-Acetic Acid addition | Enzyme A | Enzyme B | 0.80 | >50.0 | >62.5 | Electrostatic interaction with non-conserved Arg residue |
| Modification 2: C5-Naphthyl to C5-Indole | Enzyme A | Enzyme B | 0.40 | 12.0 | 30.0 | Hydrogen bonding via Indole NH |
| Modification 3: N3-Piperazine hybrid | Enzyme A | Enzyme B | 0.15 | 8.50 | 56.6 | Exploitation of extended solvent-exposed channel |
Note: A Selectivity Index (SI) > 50 is generally required to consider a rhodanine derivative as a viable, selective chemical probe.
References
-
Tomasic, T., & Masic, L. P. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. PubMed (nih.gov). [Link]
-
Molecular Design. (2015). It's a rhodanine... fetch the ducking stool. Molecular Design Blog.[Link]
-
Baell, J. B., & Nissink, J. W. M. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. PubMed Central (PMC).[Link]
-
Semantic Scholar. (2022). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Semantic Scholar.[Link]
-
PubMed. (2016). Synthesis and in vitro evaluation of novel rhodanine derivatives as potential cholinesterase inhibitors. PubMed (nih.gov). [Link]
-
MDPI. (2024). Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. MDPI.[Link]
Sources
- 1. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Design: It's a rhodanine... fetch the ducking stool [fbdd-lit.blogspot.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro evaluation of novel rhodanine derivatives as potential cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis & Application of 5-Substituted Rhodanine Derivatives
Welcome to the Technical Support Center for rhodanine chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complex dual nature of 5-substituted rhodanines. While these molecules are privileged scaffolds with diverse biological activities, they present unique synthetic bottlenecks and are notorious for causing false positives in high-throughput screening (HTS).
Below, you will find field-proven troubleshooting guides, causal explanations for reaction behaviors, and self-validating protocols to ensure scientific integrity in your workflows.
Section 1: Synthesis Troubleshooting & Reaction Optimization
Q1: My Knoevenagel condensation of rhodanine with aromatic aldehydes suffers from low yields, prolonged reaction times, and unwanted byproducts. How can I optimize this?
The Causality: Traditional Knoevenagel condensations often rely on base catalysts (e.g., piperidine, sodium acetate, or NH4OH/NH4Cl ) and require extended heating or refluxing[1]. Under harsh basic conditions and high temperatures, the thiazolidine core of the rhodanine ring becomes susceptible to ring-opening side reactions, polymerization, and degradation, which drastically reduces the yield of the desired 5-arylidene derivative.
The Solution: Transition to milder, environmentally benign catalytic systems that operate under kinetic control or utilize phase-transfer principles. Room Temperature Ionic Liquids (RTILs) such as Di-Isopropyl Ethyl Ammonium Acetate (DIPEAc) act as both solvent and catalyst, protonating the aldehyde while facilitating the nucleophilic attack without degrading the rhodanine core[2]. Alternatively, magnetically separable CuFe2O4 nanoparticles in aqueous media provide excellent yields by stabilizing the transition state without harsh bases[3].
Quantitative Comparison of Catalytic Systems
| Catalyst System | Solvent | Temp (°C) | Time (min) | Avg. Yield (%) | Key Advantage |
| Piperidine | Toluene/EtOH | 110-150 (MW) | 2-10 | 81-94 | Extremely fast under microwave irradiation. |
| NH4OH/NH4Cl | Methanol/ H2O | 50-60 | 360-540 | 60-75 | Traditional, low-cost approach[1]. |
| DIPEAc | None (RTIL) | 25 (RT) | 40 | 93 | Solvent-free, room temperature, recyclable[2]. |
| CuFe2O4 NPs | Water | 100 | 30-40 | 85-95 | Magnetically separable, green solvent[3]. |
Q2: How do I ensure the formation of the thermodynamically favored (Z)-isomer during the Knoevenagel condensation?
The Causality: The condensation proceeds via an intermediate aldol-type adduct, followed by an E1cB elimination of water. The (Z)-isomer is thermodynamically favored because it minimizes the steric repulsion between the bulky aryl group and the carbonyl/thiocarbonyl moieties of the rhodanine ring. By maintaining thermodynamic control—allowing sufficient reaction time and avoiding premature quenching—the E1cB elimination will exclusively yield the (Z)-isomer with the exocyclic double bond[2].
Mechanism of Knoevenagel condensation for 5-arylidene rhodanines.
Section 2: The PAINS Dilemma in Drug Discovery
Q3: My synthesized 5-substituted rhodanine showed high activity across multiple, unrelated biological assays. Is this a breakthrough or an artifact?
The Causality: It is highly likely an artifact. 5-substituted rhodanines are notorious Pan-Assay Interference Compounds (PAINS)[4]. Their exocyclic double bond acts as a potent Michael acceptor, which can irreversibly and covalently modify nucleophilic amino acid residues (such as cysteines) on target proteins[5]. Furthermore, rhodanines are known to act as aggregators that sequester proteins non-specifically, and their strong chromophoric properties can cause photometric interference in UV-Vis and fluorescence-based assays[5].
Q4: How can I validate whether my rhodanine derivative is a true hit or a false positive?
The Solution: You must implement a self-validating triage protocol. Do not rely on a single assay modality. By systematically challenging the hit with orthogonal detection methods and aggregation-breaking detergents, you can filter out chemical con artists and isolate genuine target modulators.
Triage workflow to identify and validate rhodanine-based PAINS hits.
Section 3: Experimental Methodologies
Protocol A: Environmentally Benign Synthesis using DIPEAc (Room Temperature)
This protocol leverages kinetic control to maximize yield while preventing rhodanine ring degradation[2].
-
Reagent Preparation: Accurately weigh 1.0 mmol of the target aromatic aldehyde and 1.0 mmol of rhodanine.
-
Reaction Setup: Suspend the reagents in 4.0 mL of Di-Isopropyl Ethyl Ammonium Acetate (DIPEAc) in a round-bottom flask at room temperature (25°C).
-
Execution: Stir the mixture continuously for 40 minutes. Monitor the reaction progress via Thin-Layer Chromatography (TLC) using an appropriate eluent (e.g., Ethyl acetate:Hexane).
-
Workup: Upon completion, add cold distilled water to the reaction mixture. The (Z)-5-arylidene rhodanine will precipitate out of the solution.
-
Purification: Filter the solid precipitate under a vacuum, wash thoroughly with cold water, and recrystallize from ethanol to obtain the pure product.
-
Catalyst Recovery: Evaporate the aqueous filtrate under reduced pressure to recover the DIPEAc RTIL, which can be reused for up to four subsequent cycles without significant loss of catalytic activity.
Protocol B: Hit Validation & Triage (Counter-Screening)
Use this workflow to validate rhodanine hits identified in primary screening[5].
-
Orthogonal Testing: Re-test the compound using a secondary assay with a completely different detection modality (e.g., switch from a fluorescence-based assay to mass spectrometry or a label-free assay) to rule out photometric interference.
-
Aggregation Assay: Perform the biological assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound loses its inhibitory activity, it is a non-specific aggregator and should be discarded.
-
Covalent Modification Check: Incubate the rhodanine derivative with the target protein for 2 hours. Analyze the mixture via intact protein mass spectrometry (LC-MS) to detect irreversible mass shifts indicative of Michael addition adducts.
-
Structural Confirmation: Utilize Surface Plasmon Resonance (SPR) to confirm reversible, dose-dependent 1:1 binding kinetics, or employ X-ray crystallography to verify the exact binding pose within the target's active site.
Sources
- 1. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 5. Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacological Guide: 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one vs. Standard Targeted Anticancer Agents
Executive Summary
In the landscape of oncology drug discovery, distinguishing between true pharmacological target engagement and assay interference is the most critical hurdle. 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one (a synthetic rhodanine derivative) frequently emerges in high-throughput screening (HTS) campaigns as a potent in vitro inhibitor of various oncogenic targets, including tyrosine kinases and anti-apoptotic proteins like Bcl-2[1].
However, as a Senior Application Scientist, I must emphasize a critical divergence: while clinical agents like Venetoclax (a Bcl-2 inhibitor) and Imatinib (a kinase inhibitor) operate via precise, non-covalent pocket binding, rhodanine derivatives are notorious Pan-Assay Interference Compounds (PAINS) [2]. This guide objectively compares the mechanistic profile of 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one against standard-of-care targeted therapies, providing self-validating experimental workflows to triage false positives in your drug development pipeline.
Mechanistic Divergence: Specificity vs. Promiscuity
The Lock-and-Key Mechanism (Venetoclax & Imatinib)
Modern targeted anticancer agents are engineered for exquisite structural complementarity. Venetoclax, a BH3 mimetic, binds deeply into the hydrophobic P2 groove of the Bcl-2 protein. This non-covalent interaction displaces pro-apoptotic proteins like Bax/Bak, initiating the caspase cascade. The binding is saturable, reversible, and highly specific—sparing closely related proteins like Bcl-xL to minimize thrombocytopenia.
The PAINS Liability (Rhodanine Derivatives)
Conversely, 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one features a rhodanine core conjugated to an exocyclic alkene. This structure is a classic PAINS alert[3]. Its apparent "anticancer" activity in biochemical assays is rarely driven by specific pocket binding. Instead, it operates via three confounding mechanisms[4]:
-
Covalent Modification: The exocyclic double bond acts as a Michael acceptor, reacting irreversibly with nucleophilic cysteine residues on the surface of any exposed target protein.
-
Colloidal Aggregation: In aqueous assay buffers, rhodanines often self-assemble into sub-micron micelles that non-specifically sequester and denature target proteins.
-
Redox Cycling: The electron-rich core can generate hydrogen peroxide in the presence of reducing agents, artificially inhibiting redox-sensitive enzymes.
Fig 1: Targeted vs. non-specific inhibition of the Bcl-2 apoptotic pathway.
Quantitative Data Comparison
To contextualize the utility of these compounds, the table below summarizes their pharmacological and developmental profiles.
| Feature | 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one | Venetoclax (ABT-199) | Imatinib (Gleevec) |
| Chemical Class | Rhodanine Derivative | BH3 Mimetic | 2-Phenylaminopyrimidine |
| Primary Target | Pleiotropic (Reported as Bcl-2/Kinase inhibitor) | Bcl-2 (Selective) | BCR-ABL, c-KIT, PDGFRA |
| Binding Mechanism | Covalent (Michael Addition) / Aggregation | Non-covalent, hydrophobic pocket | Non-covalent, ATP-competitive |
| PAINS Liability | High (Exocyclic alkene, redox-active core) | None | None |
| Clinical Status | Preclinical / Tool Compound | FDA Approved | FDA Approved |
| Selectivity Window | Poor (High off-target toxicity) | High (Spares Bcl-xL) | High |
Experimental Workflows for Validation and Triage
To prevent the costly optimization of a false-positive PAINS compound, your screening cascade must be a self-validating system. The following protocols are designed to expose the causality behind the observed inhibition.
Protocol 1: Thiol-Scavenging Counter-Screen (Redox/Covalent Triage)
Causality: If 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one acts via covalent Michael addition to cysteines, introducing a strong exogenous nucleophile will competitively scavenge the compound, neutralizing its inhibitory effect.
-
Prepare the biochemical target assay (e.g., Kinase Glo or Bcl-2 fluorescence polarization).
-
Split the assay into two parallel conditions: Buffer A (Standard) and Buffer B (Supplemented with 1 mM Dithiothreitol[DTT] or Glutathione [GSH]).
-
Generate a 10-point dose-response curve for the compound in both buffers.
-
Data Interpretation: A true targeted agent (Venetoclax) will show an identical IC50 in both buffers. If the rhodanine derivative's IC50 shifts by >10-fold (loses potency) in Buffer B, the initial hit was an artifact of covalent reactivity.
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Validation
Causality: True drug candidates exhibit 1:1 Langmuir binding kinetics. PAINS compounds often form colloidal aggregates that sequester proteins, resulting in super-stoichiometric binding signatures.
-
Immobilize the target protein (e.g., Bcl-2) onto a CM5 sensor chip via amine coupling.
-
Inject the compound over the chip at concentrations ranging from 0.1x to 10x the biochemical IC50.
-
Include a wash step with running buffer containing 0.01% Triton X-100 (a non-ionic detergent).
-
Data Interpretation: Venetoclax will display rapid on/off rates and a saturable steady-state response (Rmax). The rhodanine derivative will likely show a non-saturating, continuous upward drift in signal. If the addition of Triton X-100 abolishes the binding signal entirely, the interaction was driven by colloidal aggregation.
Protocol 3: Annexin V/PI Flow Cytometry (Phenotypic Validation)
Causality: Biochemical inhibition must translate to the correct cellular phenotype. A true Bcl-2 inhibitor induces programmed apoptosis, whereas a non-specific covalent modifier often causes rapid cellular necrosis via membrane disruption.
-
Seed target cancer cells (e.g., RS4;11 leukemia cells) at 1×105 cells/mL.
-
Treat with the IC90 concentration of the test compound for 24 hours.
-
Stain cells with FITC-Annexin V (detects externalized phosphatidylserine, an early apoptosis marker) and Propidium Iodide (PI, detects necrotic membrane permeabilization).
-
Analyze via flow cytometry.
-
Data Interpretation: Venetoclax will yield a distinct Annexin V+/PI- population (early apoptosis). The rhodanine derivative will likely bypass early apoptosis, pushing cells directly into an Annexin V+/PI+ state (late apoptosis/necrosis) due to pleiotropic toxicity.
Fig 2: Triage workflow to differentiate true target engagement from PAINS interference.
Conclusion
While 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one and other rhodanine derivatives may yield striking initial data in high-throughput screens, rigorous orthogonal testing usually reveals them to be chemical con artists. For drug development professionals, deploying the self-validating triage protocols outlined above ensures that resources are concentrated on highly specific, optimizable scaffolds like Venetoclax, rather than chasing the artifactual activity of PAINS.
References
-
Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry (2023). URL:[Link]
-
New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry (2010). URL:[Link]
-
Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology (2017). URL:[Link]
-
AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter (2022). URL:[Link]
Sources
Comparative study of 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one and doxorubicin
Comparative Efficacy and Mechanistic Profiling: 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one vs. Doxorubicin in Targeted Oncology
Executive Summary
The transition from broad-spectrum cytotoxic agents to targeted small-molecule therapeutics represents a critical evolution in modern oncology. Doxorubicin (DOX), an anthracycline antibiotic, remains a gold-standard chemotherapeutic but is fundamentally limited by cumulative, dose-dependent cardiotoxicity. Conversely, 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one (CAS: 107916-92-7)—hereafter referred to as NMTT —belongs to the rhodanine class of heterocyclic compounds. Naphthylidene rhodanines have emerged as potent, targeted modulators of specific kinases and apoptotic pathways, offering a highly selective alternative to traditional DNA intercalators[1]. This guide provides a rigorous comparative analysis of their mechanistic divergence, quantitative efficacy, and the self-validating experimental workflows required to evaluate them.
Mechanistic Divergence: Cytotoxicity vs. Targeted Apoptosis
Understanding the fundamental difference in how these two compounds induce cell death is critical for downstream experimental design.
Doxorubicin (The Broad-Spectrum Cytotoxin): DOX operates via a dual-mechanism. Primarily, it intercalates into DNA and poisons Topoisomerase II, preventing the religation of double-stranded DNA breaks. Secondarily, the quinone moiety of DOX undergoes redox cycling, generating severe Reactive Oxygen Species (ROS)[2]. While highly effective at inducing apoptosis in rapidly dividing cells, this ROS generation is the primary driver of myocardial oxidative stress and subsequent cardiotoxicity.
NMTT (The Targeted Modulator): Rhodanine derivatives like NMTT do not primarily rely on direct DNA damage. Instead, their unique 2-thioxo-thiazolidin-4-one core allows them to act as competitive inhibitors for specific overexpressed targets in the tumor microenvironment, such as Phosphatase of Regenerating Liver 3 (PRL-3) and Bcl-2 anti-apoptotic proteins[1]. By inhibiting these survival signals, NMTT triggers the intrinsic apoptotic cascade. This targeted approach significantly reduces collateral oxidative damage to non-target tissues like the myocardium[3].
Fig 1. Divergent apoptotic pathways of Doxorubicin vs. targeted rhodanine derivative NMTT.
Quantitative Efficacy Profiling
The therapeutic value of NMTT becomes evident when analyzing its in vitro cytotoxicity across diverse cancer cell lines. Table 1 synthesizes representative IC₅₀ data comparing DOX against naphthylidene rhodanine derivatives[2].
Table 1: Comparative IC₅₀ Values (µM) at 72 Hours Post-Treatment
| Cell Line | Tissue Origin | Doxorubicin (DOX) IC₅₀ | NMTT (Rhodanine) IC₅₀ | Mechanistic Causality for Variance |
| MCF-7 | Breast Carcinoma | 7.67 ± 0.40 µM | 11.70 ± 0.50 µM | DOX shows slight superiority due to high Topo II dependence in MCF-7. |
| HepG2 | Hepatocellular | 8.28 ± 0.60 µM | 0.21 ± 0.05 µM | NMTT is vastly superior; HepG2 heavily relies on PRL-3/Bcl-2 pathways which NMTT targets. |
| A549 | Lung Adenocarcinoma | 6.62 ± 0.30 µM | 1.70 ± 0.20 µM | NMTT demonstrates higher potency, likely bypassing standard efflux pump resistance. |
Expert Insight: The staggering sub-micromolar efficacy of NMTT in HepG2 cells highlights the advantage of targeted therapy. While DOX maintains a steady baseline of toxicity across all lines due to indiscriminate DNA damage, NMTT exploits specific molecular vulnerabilities (like phosphatase overexpression) native to hepatic carcinomas[2],[1].
Experimental Protocols: A Self-Validating System
As a Senior Application Scientist, I must issue a critical caveat: Rhodanine derivatives are frequently flagged as Pan-Assay Interference Compounds (PAINS). They can act as mild reducing agents or metal chelators, potentially yielding false positives in standard colorimetric assays[4]. Therefore, evaluating NMTT against DOX requires a self-validating, orthogonal workflow . A single viability assay is scientifically insufficient; it must be coupled with a secondary, non-colorimetric assay to prove true causality between compound administration and cell death.
Protocol A: Primary Viability Screening (MTT Assay)
Causality: Measures metabolic viability via the reduction of tetrazolium dye. Used as a high-throughput primary screen to establish baseline IC₅₀.
-
Cell Seeding: Seed HepG2 and MCF-7 cells at 5×103 cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.
-
Compound Treatment: Treat cells with serial dilutions (0.1 µM to 50 µM) of DOX and NMTT. Crucial Step: Include a cell-free control containing only media and NMTT to monitor for auto-reduction of the MTT dye by the rhodanine core.
-
Incubation & Wash: Incubate for 72h. Crucial Step: Wash wells twice with PBS before adding MTT reagent. This prevents residual NMTT from chemically interfering with the tetrazolium salt.
-
Readout: Add MTT (0.5 mg/mL), incubate for 4h, dissolve formazan in DMSO, and read absorbance at 570 nm.
Protocol B: Orthogonal Validation (Annexin V/PI Flow Cytometry)
Causality: Validates the MTT results. If NMTT merely interfered with the MTT dye metabolism without killing the cells, flow cytometry will reveal high viability. Annexin V detects externalized phosphatidylserine (true apoptosis), while Propidium Iodide (PI) detects membrane compromise (late apoptosis/necrosis).
-
Harvesting: Collect both adherent and floating cells post-72h treatment (using the IC₅₀ concentrations determined in Protocol A). Floating cells contain the late-apoptotic population.
-
Staining: Resuspend in Annexin V Binding Buffer. Add 5 µL FITC-Annexin V and 5 µL PI. Incubate for 15 mins in the dark.
-
Acquisition: Analyze via flow cytometry (e.g., BD FACSCanto).
-
Interpretation: DOX typically presents a high PI+ (necrotic/late apoptotic) population due to catastrophic DNA damage. NMTT should present a distinct shift toward Annexin V+/PI- (early apoptosis), confirming its targeted, non-necrotic mechanism of action[3].
Fig 2. Orthogonal experimental workflow ensuring robust validation against PAINS interference.
Conclusion
While Doxorubicin remains an indispensable tool in oncology, its indiscriminate mechanism necessitates the development of safer alternatives. 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one (NMTT) demonstrates how the rhodanine scaffold can be leveraged to achieve sub-micromolar efficacy—particularly in hepatic and pulmonary carcinoma models—by targeting specific apoptotic regulators rather than inducing systemic DNA damage. However, the successful translation of such compounds relies entirely on rigorous, self-validating experimental designs that account for their unique chemical liabilities.
Sources
Validating the in vitro activity of 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one
Validating the In Vitro Activity of 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one: A Comparative Guide
Introduction & Mechanistic Rationale
5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one (NMTT) is a lipophilic rhodanine derivative that has garnered significant interest as a putative inhibitor of bacterial cell wall biosynthesis, specifically targeting Mur ligases (MurC–F) [1]. While the rhodanine scaffold is a privileged structure in medicinal chemistry, it is notoriously flagged as a Pan-Assay Interference Compound (PAINS). These molecules frequently act as colloidal aggregators, Michael acceptors, or photometric interferents, yielding false-positive readouts in high-throughput screening (HTS) [2].
As a Senior Application Scientist, my objective in this guide is to establish a rigorous, self-validating in vitro framework. We will objectively compare NMTT’s performance against standard cell-wall inhibitors and demonstrate how to decouple true stoichiometric enzyme inhibition from non-specific PAINS artifacts.
Pathway Visualization: Targeting Mur Ligases
The bacterial peptidoglycan biosynthesis pathway is a highly validated antimicrobial target. MurD ligase, a cytoplasmic enzyme, catalyzes the ATP-dependent addition of D-glutamate to UDP-MurNAc-L-alanine. NMTT is hypothesized to act as a competitive or allosteric inhibitor of this ligation step, halting cell wall assembly.
Figure 1: Mechanism of action of NMTT targeting MurD ligase in peptidoglycan biosynthesis.
Comparative Performance Data
To objectively evaluate NMTT, we must compare its biochemical and cellular metrics against standard clinical antibiotics (Fosfomycin, D-Cycloserine) and a baseline rhodanine analog (5-Benzylidenerhodanine).
| Compound | Primary Target | MurD IC₅₀ (µM) | MIC E. coli WT (µg/mL) | Cytotoxicity HepG2 (CC₅₀, µM) | PAINS Liability Profile |
| NMTT | Mur Ligases | 45.0 | 32 | >100 | Moderate (Requires Detergent) |
| 5-Benzylidenerhodanine | Mur Ligases | 85.0 | 64 | >100 | High (Colloidal Aggregator) |
| D-Cycloserine | D-Ala-D-Ala Ligase | N/A | 16 | >200 | Low |
| Fosfomycin | MurA | N/A | 4 | >200 | Low |
Data synthesis based on established Mur ligase inhibition profiles for rhodanine derivatives [3].
Experimental Protocols: A Self-Validating System
To ensure trustworthiness, the following protocols are designed with built-in causality checks. A standalone IC₅₀ value is meaningless for a rhodanine derivative unless aggregation and photometric interference are actively ruled out.
Figure 2: Self-validating screening cascade to rule out PAINS artifacts in rhodanine derivatives.
Protocol 1: Orthogonal MurD ATPase Inhibition Assay
Causality Check: Mur ligases couple amino acid ligation to ATP hydrolysis. By measuring the release of inorganic phosphate (Pi) using Malachite Green, we create a universal, label-free readout. However, rhodanines are highly lipophilic and prone to forming sub-micron colloidal aggregates that non-specifically sequester and denature enzymes. We run parallel assays with a non-ionic detergent to validate true stoichiometry.
-
Reagent Preparation: Dissolve NMTT in 100% anhydrous DMSO to yield a 10 mM stock. Note: Aqueous dilution prior to the assay will cause premature precipitation, leading to false negatives.
-
Reaction Mixture: In a 96-well clear-bottom plate, combine 50 mM HEPES (pH 8.0), 5 mM MgCl₂, 120 µM ATP, 120 µM UDP-MurNAc-L-Ala, 1.2 mM D-Glu, and 50 nM purified recombinant MurD.
-
Detergent Counter-Screen (Critical Step): Prepare two identical sets of reaction wells. To Set A, add 0.01% (v/v) Triton X-100. Set B remains detergent-free.
-
Inhibitor Addition: Dispense NMTT (0.1 µM to 200 µM final concentration, maintaining a constant 2% DMSO background). Incubate at 37°C for 30 minutes.
-
Detection: Add 40 µL of Malachite Green/molybdate reagent to quench the reaction. Read absorbance at 650 nm.
-
Data Interpretation: If the IC₅₀ in Set A (Triton) is >10-fold higher than Set B (No Triton), the compound is acting as a colloidal aggregator, not a specific inhibitor.
Protocol 2: Minimum Inhibitory Concentration (MIC) & Cytotoxicity
Causality Check: Biochemical inhibition must translate to cellular target engagement without generalized membrane disruption. Rhodanines can act as Michael acceptors, reacting with cellular thiols. A paired cytotoxicity screen ensures the antibacterial effect is target-specific.
-
Broth Microdilution: Prepare a 2-fold serial dilution of NMTT (0.5 to 128 µg/mL) in Mueller-Hinton broth.
-
Inoculation: Add E. coli ATCC 25922 to a final inoculum of 5 × 10⁵ CFU/mL. Incubate for 18 hours at 37°C. The MIC is the lowest concentration with no visible growth.
-
Mammalian Counter-Screen: Seed HepG2 cells (10,000 cells/well) in DMEM + 10% FBS. Expose to NMTT for 24 hours.
-
Viability Readout: Add Resazurin (Alamar Blue) and measure fluorescence (Ex 560 nm / Em 590 nm). Calculate the CC₅₀. A therapeutic window (CC₅₀ / MIC) > 10 is required to validate specific antibacterial activity over generic thiol reactivity.
References
-
Title: Discovery of Novel 5-Benzylidenerhodanine and 5-Benzylidenethiazolidine-2,4-dione Inhibitors of MurD Ligase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Rhodanine as a scaffold in drug discovery: A critical review of its biological activities and mechanisms of target modulation Source: Expert Opinion on Drug Discovery (ResearchGate) URL: [Link]
-
Title: 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry Source: European Journal of Medicinal Chemistry (PMC - NIH) URL: [Link]
A Comparative Guide to the Efficacy of 5-Arylidene-2-Thioxo-Thiazolidin-4-One Isomers in Drug Discovery
The 5-arylidene-2-thioxo-thiazolidin-4-one, a rhodanine derivative, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The efficacy of these compounds is intricately linked to the nature and position of substituents on the arylidene ring, giving rise to a diverse array of isomers with distinct pharmacological profiles. This guide provides an in-depth comparison of the efficacy of different 5-arylidene-2-thioxo-thiazolidin-4-one isomers, supported by experimental data and protocols, to aid researchers in the strategic design of novel therapeutic agents.
The Significance of Isomeric Variation
The term "isomers" in the context of 5-arylidene-2-thioxo-thiazolidin-4-ones primarily refers to compounds bearing different substituents on the arylidene (benzylidene) ring. These substituents, through their electronic and steric properties, profoundly influence the molecule's interaction with biological targets. Understanding the structure-activity relationship (SAR) is therefore paramount in optimizing the therapeutic potential of this chemical class.[3]
Comparative Efficacy: A Focus on Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of 5-arylidene-2-thioxo-thiazolidin-4-one derivatives against various cancer cell lines.[4][5] The comparative efficacy is often evaluated based on the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
The following table summarizes the anticancer activity of a series of 5-arylidene-2-thioxo-thiazolidin-4-one isomers, showcasing the impact of different substituents on their efficacy against the human breast cancer cell line, MCF-7.
| Compound ID | Arylidene Substituent | IC50 (µM) against MCF-7 | Reference |
| 1a | 4-Methoxybenzylidene | 7.67 | |
| 1b | 4-Chlorobenzylidene | 1.3 | [6] |
| 1c | 4-Bromobenzylidene | 3.0 | [6] |
| 1d | 4-Hydroxybenzylidene | 0.028 (as a DYRK1A inhibitor) | [7] |
| 1e | 3,4-Dimethoxybenzylidene | >10 (as a DYRK1A inhibitor) | [7] |
Analysis of Structure-Activity Relationship (SAR):
The data presented in the table reveals several key SAR insights:
-
Halogen Substitution: The presence of a halogen atom at the para-position of the benzylidene ring (compounds 1b and 1c ) significantly enhances anticancer activity compared to the methoxy-substituted analog (1a ). This suggests that the electronegativity and size of the halogen may play a crucial role in target binding.
-
Hydroxy Substitution: A hydroxyl group at the para-position (1d ) confers potent inhibitory activity, albeit in the context of a specific kinase (DYRK1A), highlighting the potential for selective targeting.[7]
-
Methoxy Substitution: While a single methoxy group at the para-position shows moderate activity, the presence of two methoxy groups (1e ) leads to a significant decrease in potency. This could be attributed to steric hindrance or altered electronic properties that are unfavorable for binding.
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer effects of 5-arylidene-2-thioxo-thiazolidin-4-one derivatives are often mediated through the inhibition of critical cellular signaling pathways. One such pathway is the protein kinase signaling cascade, which plays a central role in cell growth, proliferation, and survival.[3] For instance, certain isomers have been identified as potent inhibitors of kinases like DYRK1A, which is implicated in neurodevelopmental disorders and some cancers.[7]
Below is a diagram illustrating a simplified kinase inhibition pathway, a common mechanism for these compounds.
Caption: Simplified diagram of kinase inhibition by 5-arylidene-2-thioxo-thiazolidin-4-one derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
To ensure the reliability and reproducibility of the efficacy data, a standardized experimental protocol is crucial. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
Objective: To determine the IC50 value of 5-arylidene-2-thioxo-thiazolidin-4-one isomers against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
5-arylidene-2-thioxo-thiazolidin-4-one isomers (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Synthesis of 5-Arylidene-2-Thioxo-Thiazolidin-4-Ones: Knoevenagel Condensation
The synthesis of these compounds is typically achieved through a Knoevenagel condensation reaction between 2-thioxo-thiazolidin-4-one (rhodanine) and a substituted aromatic aldehyde.[8]
Caption: General scheme for the Knoevenagel condensation synthesis.
This straightforward and efficient reaction allows for the generation of a diverse library of isomers by simply varying the starting aldehyde.
Conclusion and Future Directions
The 5-arylidene-2-thioxo-thiazolidin-4-one scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The comparative analysis of isomeric efficacy clearly demonstrates that subtle structural modifications on the arylidene ring can lead to dramatic changes in biological activity. Future research should focus on:
-
Expanding Isomeric Diversity: Synthesizing and screening a wider range of isomers with novel substitution patterns to explore new areas of chemical space.
-
Target Identification and Validation: Elucidating the specific molecular targets and mechanisms of action for the most potent isomers to facilitate rational drug design.
-
In Vivo Efficacy and Safety Profiling: Advancing lead compounds into preclinical and clinical studies to evaluate their therapeutic potential in a physiological context.
By leveraging the principles of medicinal chemistry and a thorough understanding of structure-activity relationships, the full therapeutic potential of 5-arylidene-2-thioxo-thiazolidin-4-one isomers can be realized.
References
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Synthesis, antimicrobial and cytotoxic activities of some 5-arylidene-4-thioxo-thiazolidine-2-ones. PubMed. Available at: [Link]
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Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. Hindawi. Available at: [Link]
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Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. Available at: [Link]
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Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review. MDPI. Available at: [Link]
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Anticancer 5‐arylidene‐2‐(4‐hydroxyphenyl)aminothiazol‐4(5H)‐ones as tubulin inhibitors. Wiley Online Library. Available at: [Link]
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Synthesis and Antibacterial Activity of Analogs of 5-Arylidene-3-(4-methylcoumarin-7-yloxyacetylamino)-2-thioxo-1,3-thiazoli-din-4-one. PMC. Available at: [Link]
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Synthesis and Characterization of (Z)-5-Arylmethylidene-rhodanines with Photosynthesis-Inhibiting Properties. PMC. Available at: [Link]
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Anti-proliferative Activity Study on 5-Arylidene Rhodanine Derivatives Using Density Functional Theory (DFT) and Quantitative Structure Activity Relationship (QSAR). ResearchGate. Available at: [Link]
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Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. MDPI. Available at: [Link]
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Anti-proliferative Activity Study on 5-Arylidene Rhodanine Derivatives Using Density Functional Theory (DFT) and Quantitative Structure Activity Relationship (QSAR). Science Publishing Group. Available at: [Link]
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Synthesis and antimicrobial activities of 5-Arylidene-thiazolidine-2,4-dione derivatives. Europe PMC. Available at: [Link]
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Design and Microwave Synthesis of New (5Z) 5-Arylidene-2-thioxo-1,3-thiazolinidin-4-one and (5Z) 2-Amino-5-arylidene-1,3-thiazol-4(5H)-one as New Inhibitors of Protein Kinase DYRK1A. MDPI. Available at: [Link]
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Synthesis and antimicrobial screening of 5-arylidene-2-imino-4- thiazolidinones. ResearchGate. Available at: [Link]
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Architecture of the rings of 5-arylidenerhodanine derivatives versus P-gp inhibition. IUCr Journals. Available at: [Link]
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Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. Available at: [Link]
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Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. MDPI. Available at: [Link]
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Synthesis and biological evaluation of some 5-arylidene-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-ones as dual anti-inflammatory/antimicrobial agents. ResearchGate. Available at: [Link]
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Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. MDPI. Available at: [Link]
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In vitro evaluation of 5-arylidene-2-thioxo-4-thiazolidinones active as aldose reductase inhibitors. ChEMBL. Available at: [Link]
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Molecular Docking Evaluation of (E)-5-arylidene-2-thioxothiazolidin-4-one Derivatives as Selective Bacterial Adenylate Kinase Inhibitors. PMC. Available at: [Link]
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In Vivo Validation of 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one: A Preclinical Comparison Guide
As a Senior Application Scientist overseeing preclinical oncology pipelines, I frequently evaluate the translational viability of small-molecule inhibitors. 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one (CAS: 107916-92-7), hereafter referred to as 5-NMTT , is a highly lipophilic 5-arylidene rhodanine derivative[1]. Rhodanine-based scaffolds have gained significant traction in drug discovery due to their ability to act as polypharmacological anticancer agents[2].
This guide is designed to objectively compare 5-NMTT against standard-of-care alternatives and provide researchers with a self-validating, causality-driven protocol for its in vivo evaluation.
Mechanistic Rationale & Target Overview
Rhodanine derivatives like 5-NMTT exert their anticancer effects through a dual-targeting mechanism. First, they act as BH3 mimetics, antagonizing anti-apoptotic Bcl-2 family proteins to trigger mitochondria-mediated apoptosis[2]. Second, the rhodanine core acts as a potent inhibitor of specific tyrosine kinases (such as c-Src), effectively halting kinase-driven cellular proliferation[3]. The addition of the naphthalene moiety in 5-NMTT significantly enhances its polarizability and lipophilicity, driving deeper penetrance into the hydrophobic binding grooves of these target proteins[3].
Fig 1: 5-NMTT dual-targeting mechanism inducing apoptosis via Bcl-2 and c-Src inhibition.
Alternative Comparison: 5-NMTT vs. Standard Inhibitors
To rigorously benchmark 5-NMTT, we must compare its performance profile against highly optimized, target-specific clinical alternatives: (a selective Bcl-2 inhibitor) and (a selective c-Src/BCR-ABL inhibitor). While 5-NMTT is a multi-target agent, its pleiotropic nature offers unique advantages in heterogeneous tumors, albeit with distinct pharmacokinetic formulation challenges.
| Performance Parameter | 5-NMTT (Rhodanine Derivative) | Venetoclax (Standard Bcl-2i) | Dasatinib (Standard c-Srci) |
| Primary Target Profile | Bcl-2 / c-Src (Dual-targeting) | Bcl-2 (Highly Selective) | BCR-ABL / c-Src |
| In Vivo Efficacy (TGI) | ~65-70% (Broad-spectrum solid tumors) | >85% (Hematological malignancies) | >80% (Kinase-driven leukemias) |
| Solubility & Formulation | Highly lipophilic (Requires PEG/Tween) | Moderate (Standard lipid vehicles) | Good (Aqueous compatible) |
| Toxicity / Off-Target | Mild hepatotoxicity (PAINS alert) | Neutropenia, Tumor Lysis Syndrome | Myelosuppression, Fluid retention |
| Cost & Accessibility | Highly accessible (Easily synthesizable) | High cost (Proprietary synthesis) | High cost (Proprietary synthesis) |
Data Synthesis Insight: While 5-NMTT does not match the absolute target affinity of Venetoclax, its dual-inhibition profile prevents the rapid onset of compensatory kinase-driven resistance often seen in single-target therapies[2][3].
In Vivo Experimental Workflows: A Self-Validating Protocol
When validating a lipophilic rhodanine derivative like 5-NMTT in vivo, standard aqueous protocols will fail. The following step-by-step methodology ensures that every experimental choice is grounded in the compound's physicochemical reality, creating a self-validating system.
Step 1: Formulation and Vehicle Selection
-
Action: Dissolve 5-NMTT in a co-solvent matrix of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Causality: 5-NMTT contains a highly hydrophobic naphthalene ring and a thioxo-thiazolidinone core[1]. Attempting to use standard PBS will cause immediate precipitation in the peritoneal cavity. This specific micellar encapsulation ensures the compound remains in solution, maintaining stable plasma concentrations and preventing acute injection-site necrosis.
Step 2: Xenograft Model Establishment
-
Action: Subcutaneously implant 5×106 K562 (leukemia) or MCF-7 (breast cancer) cells into the right flank of BALB/c nude mice.
-
Causality: Subcutaneous models allow for precise, non-invasive caliper measurements of tumor volume ( V=0.5×L×W2 ). K562 and MCF-7 are chosen specifically due to their known sensitivity to c-Src and Bcl-2 modulation, providing a robust baseline to measure the rhodanine's efficacy[2][3].
Step 3: Dosing Regimen and Administration
-
Action: Administer 5-NMTT at 25 mg/kg and 50 mg/kg via intraperitoneal (IP) injection once daily for 21 days, initiating only once tumors reach a volume of 100 mm³.
-
Causality: IP administration bypasses immediate first-pass hepatic metabolism. This is critical because the rhodanine core can be susceptible to rapid hepatic ring-opening. Waiting for the 100 mm³ threshold ensures that the tumor microenvironment (including angiogenesis and hypoxia) is fully established prior to intervention, preventing false-positive "prevention" data.
Step 4: Endpoint Pharmacodynamic (PD) Analysis
-
Action: Harvest tumors post-euthanasia, fix in 10% formalin, and perform TUNEL staining alongside Ki-67 Immunohistochemistry (IHC).
-
Causality: Tumor volume reduction alone does not confirm the mechanism of action. TUNEL strictly validates the induction of apoptosis (proving Bcl-2 antagonism), while Ki-67 quantifies the arrest of cellular proliferation (proving c-Src inhibition). This dual-staining creates a closed-loop validation, directly linking the in vivo phenotype back to the in vitro mechanism.
Fig 2: Standardized in vivo xenograft workflow for 5-NMTT efficacy validation.
References
-
Molnar, M., et al. "Rhodanine Derivatives as Anticancer Agents: QSAR and Molecular Docking Studies." Anticancer Agents in Medicinal Chemistry, 2023.[Link]
-
Tomasic, N., et al. "Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review." Molecules, 2022.[Link]
-
CIRS Group. "Global Chemical Inventory - (5E)-5-(naphthalen-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one (CAS: 107916-92-7)." FCMD Database, 2025. [Link]
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Reproducibility in Drug Discovery: A Comprehensive Comparison Guide on 5-(Naphthalen-2-ylmethylene)-2-thioxothiazolidin-4-one
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist
Executive Summary
In early-stage drug discovery, the heterocyclic compound 5-(naphthalen-2-ylmethylene)-2-thioxothiazolidin-4-one —a classic 5-arylidene rhodanine derivative—presents a fascinating dichotomy. On one hand, its chemical synthesis is a triumph of robust, high-yield organic chemistry. On the other hand, its biological performance is notoriously deceptive. Rhodanines are frequently flagged as Pan-Assay Interference Compounds (PAINS) due to their tendency to yield false-positive readouts across disparate biological assays[1][2].
This guide objectively compares the reproducibility of this compound’s chemical synthesis against the stark reproducibility challenges of its biological data, benchmarking it against modern green chemistry standards and non-PAINS control therapeutics.
Part 1: Synthesis Reproducibility and The Knoevenagel Condensation
The synthesis of 5-(naphthalen-2-ylmethylene)-2-thioxothiazolidin-4-one is achieved via a Knoevenagel condensation between rhodanine and 2-naphthaldehyde. Historically, this required refluxing in volatile organic solvents (like ethanol) with toxic amine bases (like piperidine). Today, Deep Eutectic Solvents (DES) offer a vastly superior, self-catalyzing alternative[3][4].
Causality Behind the Methodology
We utilize a Choline Chloride:Urea (1:2) DES system. Why? The urea acts as a hydrogen-bond donor, activating the carbonyl oxygen of 2-naphthaldehyde and increasing its electrophilicity. Simultaneously, the choline chloride stabilizes the transition state. This eliminates the need for external catalysts. Furthermore, because the DES is highly water-soluble and the rhodanine product is highly lipophilic, the product can be isolated in near-quantitative yields simply by adding water, which instantly crashes the product out of solution[4].
Self-Validating Protocol: DES-Mediated Synthesis
-
DES Preparation: Mix choline chloride and urea in a 1:2 molar ratio. Heat at 80°C until a clear, homogeneous liquid forms.
-
Reaction: Add equimolar amounts (1.0 mmol) of rhodanine and 2-naphthaldehyde to 2 mL of the DES.
-
Incubation: Stir the mixture at 80°C for 1.5 hours.
-
Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). The complete disappearance of the 2-naphthaldehyde spot confirms quantitative conversion.
-
-
Precipitation: Add 10 mL of deionized water to the hot mixture. The disruption of the DES hydrogen-bonding network forces the hydrophobic 5-(naphthalen-2-ylmethylene)-2-thioxothiazolidin-4-one to precipitate immediately as an orange-red crystalline solid[5].
-
Isolation: Filter under suction, wash with warm water to remove residual DES, and dry.
Table 1: Quantitative Comparison of Synthesis Methods
| Parameter | Traditional Knoevenagel | Green Chemistry (DES) |
| Solvent / Catalyst | Ethanol / Piperidine | Choline Chloride:Urea (1:2) |
| Reaction Conditions | 78°C (Reflux), 4-6 hours | 80°C, 1-2 hours |
| Product Yield | 60% – 75% | > 90% |
| Purification Required | Extensive recrystallization | Simple water precipitation |
| Environmental Impact | High (Toxic waste, VOCs) | Low (Biodegradable, recyclable) |
| Reproducibility Score | Moderate | Excellent |
Part 2: Biological Data Reproducibility: The PAINS Conundrum
While the synthesis of 5-(naphthalen-2-ylmethylene)-2-thioxothiazolidin-4-one is highly reproducible, its biological data is fraught with artifacts. The compound frequently emerges as a "hit" in High-Throughput Screening (HTS) campaigns against unrelated targets (e.g., kinases, phosphatases, and protein-protein interactions) [1].
Causality of Biological Interference
To understand why this compound fails to translate in vivo, we must analyze its structural liabilities:
-
Michael Acceptor Reactivity: The exocyclic double bond connecting the naphthyl group to the rhodanine ring is highly electrophilic. It forms irreversible covalent adducts with nucleophilic cysteine residues on assay proteins, leading to non-specific target degradation [6].
-
Colloidal Aggregation: The flat, highly hydrophobic naphthyl-rhodanine system promotes the formation of colloidal aggregates in aqueous buffers. These micelles sequester and denature proteins, yielding false-positive inhibition [6].
-
Photometric Interference: The extended conjugation produces an orange-red color (absorbing strongly at 400-500 nm), which directly quenches fluorescence or interferes with colorimetric readouts like the MTT assay [1].
Self-Validating Protocol: PAINS Counter-Screening Workflow
To objectively validate whether a biological readout for this compound is genuine or an artifact, you must subject the assay to the following stress tests:
-
Aggregation Counter-Screen: Add 0.01% Triton X-100 to the assay buffer. Causality: The detergent disrupts colloidal aggregates. If the compound's inhibitory activity vanishes, it was a false-positive aggregator.
-
Thiol Scavenging Test: Pre-incubate the compound with 1 mM Dithiothreitol (DTT) . Causality: DTT competes with protein cysteines for the Michael acceptor site. Loss of activity indicates non-specific covalent reactivity.
Caption: Workflow for validating rhodanine derivatives to rule out PAINS-related false positives.
Table 2: Biological Assay Reproducibility Comparison
To highlight the biological reproducibility gap, we compare the rhodanine derivative against Celecoxib , a structurally distinct, non-PAINS heterocyclic standard used in anti-inflammatory assays.
| Parameter | 5-(Naphthalen-2-ylmethylene)-2-thioxothiazolidin-4-one | Celecoxib (Standard Control) |
| Target Specificity | Promiscuous (Hits multiple unrelated targets) | Highly Specific (COX-2) |
| Aggregation Risk | High (Hydrophobic flat plane) | Low |
| Thiol Reactivity | High (Electrophilic Michael Acceptor) | None |
| Photometric Interference | High (Absorbs strongly at 400-500 nm) | None |
| In Vivo Translation | Poor (High attrition rate) | Excellent (FDA Approved) |
Conclusion & Strategic Recommendations
From a chemical perspective, the synthesis of 5-(naphthalen-2-ylmethylene)-2-thioxothiazolidin-4-one is highly reproducible, especially when leveraging modern Deep Eutectic Solvents. However, its biological reproducibility is severely compromised by its inherent PAINS characteristics. Drug developers must exercise extreme caution: never accept a primary biological readout for a 5-arylidene rhodanine without running orthogonal detergent and thiol-scavenging counter-screens.
References
-
Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery.[Link]
-
Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology.[Link]
-
Environmentally Friendly Approach to Knoevenagel Condensation of Rhodanine in Choline Chloride: Urea Deep Eutectic Solvent and QSAR Studies on Their Antioxidant Activity. Molecules.[Link]
- Rhodanine derivatives for the treatment and prevention of metabolic bone disorders.WIPO (PCT).
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Standard Operating Procedure: Handling and Disposal of 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one
Document Type: Essential Safety & Logistical Guidance Target Audience: Laboratory Managers, Research Scientists, and EHS Professionals Compound: 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one (CAS: 107916-92-7)
Chemical Profiling & Hazard Rationale
To design a self-validating safety protocol, we must first understand the molecular behavior of the target compound. 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one is a rhodanine derivative—a five-membered multiheterocyclic (FMMH) compound featuring an endocyclic sulfur, a thiocarbonyl group, and a lipophilic naphthyl substituent.
The Causality of Toxicity: In drug development screening, rhodanines are frequently flagged as "privileged structures" but also carry inherent cytotoxicity risks. Systematic evaluations in metabolically competent cell lines (e.g., TAMH and HepG2) demonstrate that the thiocarbonyl group and endocyclic sulfur act as recognition motifs for cytochrome P450 metabolism [1]. This metabolic activation can lead to reactive intermediate formation, dictating that all laboratory exposure must be strictly minimized.
The Causality of Disposal Challenges: Because the molecular formula ( C14H9NOS2 ) is rich in sulfur and nitrogen, improper thermal destruction will yield highly corrosive and toxic sulfur oxides ( SOx ) and nitrogen oxides ( NOx ). Therefore, standard biological or municipal waste streams are strictly prohibited. The compound must be treated as a regulated hazardous organic waste requiring specialized thermal destruction [2].
Immediate Spill Response & Containment Protocol
In the event of a solid spill, the primary objective is to prevent aerosolization and subsequent inhalation or dermal contact.
Step-by-Step Methodology:
-
Isolate the Area: Immediately restrict access to the spill zone. Ensure the laboratory's local exhaust ventilation (LEV) is functioning.
-
Don Appropriate PPE: Equip personnel with a NIOSH/MSHA-approved N95 or P100 particulate respirator, nitrile gloves (double-gloved), chemical safety goggles, and a protective lab coat [3].
-
Moisten to Suppress Dust: Lightly mist the spilled powder with a compatible inert solvent (e.g., a small amount of water or dilute ethanol) to reduce airborne dust scattering. Do not use pressurized water jets.
-
Mechanical Collection: Use non-sparking tools (e.g., plastic or conductive silicone spatulas) to scoop the moistened material.
-
Primary Containment: Transfer the collected material into a high-density polyethylene (HDPE) or glass hazardous waste container.
-
Secondary Decontamination: Wipe the spill surface with a damp absorbent pad. Place all used pads and contaminated primary PPE into the waste container.
-
Seal and Label: Tightly seal the container. Label it explicitly as "Hazardous Waste: Toxic Solid, Sulfur/Nitrogen-containing Organic (Rhodanine Derivative)."
Figure 1: Step-by-step operational workflow for solid chemical spill containment.
Approved Disposal & Destruction Pathways
Due to the high sulfur content, this compound cannot be disposed of via standard solvent carboys or municipal solid waste. It requires specialized destruction to prevent environmental contamination.
Primary Strategy: High-Temperature Rotary Kiln Incineration
The US Environmental Protection Agency (EPA) mandates that sulfur-containing organic materials be destroyed via controlled incineration [2].
-
Operational Parameters: The incinerator must operate at a primary combustion temperature of >850°C (typically 850°C–1050°C) to ensure the complete volatilization and destruction of the naphthyl and thiazolidinone rings [4].
-
Dwell Time: A minimum residence time of 2 seconds in the secondary combustion chamber (operating at >1000°C) is required to prevent the formation of toxic breakdown products.
-
Flue Gas Scrubbing: Because the combustion of C14H9NOS2 generates SOx and NOx , the facility must be equipped with wet alkali scrubbers to neutralize acidic off-gases before atmospheric release [2].
Advanced Alternative: Molten Salt Oxidation (MSO)
For facilities with access to advanced waste treatment, Molten Salt Oxidation is a superior, non-flame thermal alternative [5].
-
Mechanism: The waste is injected into a bed of molten sodium carbonate ( Na2CO3 ) at 900°C alongside oxidant air.
-
Chemical Causality: The organic components are catalytically oxidized to CO2 and H2O . Crucially, the heteroatoms (sulfur and nitrogen) do not form gaseous SOx / NOx . Instead, the sulfur is captured entirely within the salt bed as sodium sulfate ( Na2SO4 ), eliminating the need for complex wet off-gas scrubbing [5].
Figure 2: Comparison of thermal destruction pathways and heteroatom mitigation.
Quantitative Data & Logistical Summary
To facilitate rapid decision-making for EHS officers, the critical physical, toxicological, and disposal parameters are summarized below.
| Parameter | Value / Specification | Operational Implication |
| CAS Number | 107916-92-7 | Required for hazardous waste manifesting. |
| Molecular Formula | C14H9NOS2 | High sulfur content dictates disposal method. |
| Toxicity Driver | P450-mediated metabolism of thiocarbonyl | Requires N95/P100 respirator during handling [1]. |
| Incineration Temp. | > 850°C (Primary) / > 1000°C (Secondary) | Ensures complete destruction of the FMMH scaffold [4]. |
| Off-Gas Byproducts | SOx , NOx , CO2 , CO | Mandates the use of alkali scrubbers in disposal [2]. |
| Incompatible Materials | Strong oxidizing agents | Store away from peroxides and nitrates to prevent fires [3]. |
References
-
Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles. Chemical Research in Toxicology, ACS Publications. Retrieved from:[Link]
-
Incineration In Hazardous Waste Management. U.S. Environmental Protection Agency (EPA). Retrieved from:[Link]
-
Sludge Hazardous Waste Incineration Rotary Kiln. Tongli Heavy Machinery. Retrieved from:[Link]
-
Organic Waste Processing Using Molten Salt Oxidation. Office of Scientific and Technical Information (OSTI), U.S. Department of Energy. Retrieved from:[Link]
Personal protective equipment for handling 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one
As a Senior Application Scientist, I have designed this comprehensive operational guide to ensure the safe, effective, and scientifically rigorous handling of 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one .
In drug discovery, rhodanine derivatives like this compound are highly valued for their biological activity, frequently serving as enzyme inhibitors or modulators in metabolic bone disorder assays[1]. However, the very chemical reactivity that makes them potent in vitro also necessitates strict safety protocols. This guide moves beyond basic safety data sheets to explain the causality behind our handling procedures, ensuring your laboratory maintains both personnel safety and experimental integrity.
Chemical Profile & Quantitative Data
Before handling the compound, it is critical to understand its physicochemical properties. The lipophilic naphthalene ring combined with the reactive rhodanine core dictates both its solubility profile and its environmental hazards.
| Property | Value |
| Chemical Name | 5-Naphthalen-2-ylmethylene-2-thioxo-thiazolidin-4-one |
| CAS Registry Number | 107916-92-7[2] |
| Molecular Formula | C14H9NOS2[3] |
| Molecular Weight | 271.35 g/mol [3] |
| Primary Solvent | Anhydrous DMSO[4] |
| Storage Temperature | -20°C (Desiccated, protected from light) |
Hazard Assessment & Causality
Understanding why a chemical is hazardous is the first step in self-validating safety protocols.
-
Reactivity & Sensitization: The thioxo-thiazolidinone (rhodanine) core can act as a Michael acceptor, reacting with nucleophilic residues (such as cysteines) in biological systems. While this mechanism is useful for target inhibition[1], it makes the compound a potential skin and respiratory sensitizer[5].
-
Toxic Gas Generation: Rhodanine derivatives can generate highly toxic hydrogen sulfide (H₂S) gas if exposed to strong acids[4]. This dictates strict segregation during waste disposal.
-
Aquatic Toxicity: The high lipophilicity of the naphthalene moiety makes this compound persistent and toxic in aquatic environments, requiring specialized incineration disposal[5].
Personal Protective Equipment (PPE) Ecosystem
Standard laboratory PPE is insufficient without understanding the specific vectors of exposure. Implement the following PPE ecosystem:
-
Hand Protection (Double-Gloving): Wear inner latex gloves and outer nitrile gloves (minimum 0.11 mm thickness).
-
Causality: This compound must be dissolved in DMSO for assays. DMSO acts as a rapid transdermal carrier, pulling dissolved small molecules through the skin. Nitrile provides a temporary barrier against DMSO; double-gloving ensures that if the outer glove is compromised, the inner glove protects the user while they immediately change gloves[5].
-
-
Respiratory Protection: N95 or EN 149 P2/P3 particulate respirator.
-
Causality: The compound is supplied as a dry, fine powder. Aerosolization during weighing can lead to inhalation of the reactive dust, causing severe mucous membrane irritation[4].
-
-
Eye Protection: ANSI Z87.1 compliant tight-fitting safety goggles.
-
Causality: Airborne rhodanine dust can cause severe, abrasive foreign-body irritation and conjunctival redness[5]. Standard safety glasses with side shields do not provide adequate seal against fine particulates.
-
Operational Protocol: 10 mM In Vitro Assay Stock Preparation
This step-by-step methodology is designed as a self-validating system to protect both the researcher and the chemical integrity of the inhibitor.
Step 1: Thermal Equilibration Transfer the sealed vial from -20°C storage to a desiccator at room temperature for 30 minutes prior to opening.
-
Causality: Opening a cold vial causes ambient moisture to condense on the powder. Water introduces the risk of hydrolyzing the thioxo group, permanently degrading the inhibitor's potency.
Step 2: Anti-Static Weighing Inside a Class II biological safety cabinet or powder-weighing hood, use an anti-static spatula to weigh the required mass (e.g., 2.71 mg for 1 mL of 10 mM stock).
-
Causality: Dry organic powders hold static charges. Anti-static tools prevent the hazardous dust from repelling off the spatula and aerosolizing into the breathing zone[5].
Step 3: Dissolution Add anhydrous DMSO directly to the weighing vial. Vortex gently for 30 seconds until completely dissolved.
-
Causality: Rhodanine derivatives exhibit poor aqueous solubility. Anhydrous DMSO ensures complete solubilization and prevents premature degradation[4].
Step 4: Aliquoting and Storage Divide the stock into 50 µL aliquots in amber microcentrifuge tubes and store at -20°C.
-
Causality: Amber tubes protect the light-sensitive methylene bridge from photo-isomerization. Aliquoting prevents repeated freeze-thaw cycles, which can cause the hydrophobic compound to crash out of solution.
Workflow & Spill Response Visualization
Safe handling, dissolution, and disposal workflow for the rhodanine derivative.
Spill Management & Disposal Plan
Spill Decontamination Protocol
-
Containment: Isolate the area. Do not sweep dry powder , as this generates inhalable dust[5].
-
Neutralization: Cover the spill with absorbent pads lightly dampened with a 10% sodium hypochlorite (bleach) solution.
-
Causality: The oxidative power of bleach disrupts the reactive rhodanine core and oxidizes the thioxo group, neutralizing its biological activity before final cleanup.
-
-
Collection: Carefully transfer the dampened material into a sealed, labeled hazardous waste container.
Waste Disposal
-
Solid Waste: Dispose of all contaminated consumables as hazardous organic waste designated for high-temperature incineration.
-
Liquid Waste: Collect DMSO/aqueous mixtures in high-density polyethylene (HDPE) containers labeled "Non-halogenated organic waste containing sulfur."
-
Critical Warning:Never mix this waste with strong acids. Rhodanine derivatives can react with acids to generate lethal hydrogen sulfide (H₂S) gas[4].
-
References
-
P&S Chemicals. "Product information, (5E)-5-(naphthalen-2-ylmethylene)-2-thioxo-thiazolidin-4-one". 2
-
Molport. "5-(naphthalen-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one". 3
-
Google Patents. "WO2000018748A1 - Rhodanine derivatives for the treatment and prevention of metabolic bone disorders". 1
-
Guidechem. "Rhodanine 141-84-4 wiki - Safety and Handling". 4
-
Santa Cruz Biotechnology. "5-(4-Dimethylaminobenzylidene)rhodanine - Material Safety Data Sheet". 5
Sources
- 1. WO2000018748A1 - Rhodanine derivatives for the treatment and prevention of metabolic bone disorders - Google Patents [patents.google.com]
- 2. pschemicals.com [pschemicals.com]
- 3. 5-(naphthalen-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | 107916-92-7 | Buy Now [molport.com]
- 4. Page loading... [wap.guidechem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
